molecular formula C7H9NO B13329895 7-Azabicyclo[4.2.0]oct-4-en-8-one

7-Azabicyclo[4.2.0]oct-4-en-8-one

Cat. No.: B13329895
M. Wt: 123.15 g/mol
InChI Key: ZICVDPIJTAJVJA-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.2.0]oct-4-en-8-one (CAS 285560-99-8) is a bicyclic organic compound featuring a fused β-lactam (azetidin-2-one) and cyclohexene structure, with a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol . This structure classifies it as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. The compound's core framework is of significant interest due to its presence in pharmacologically active molecules. Patents indicate that derivatives of 7-azabicyclo[4.2.0]oct-4-en-8-one have been investigated for their potential application as plant microbicides . Researchers utilize this scaffold to develop new active ingredients, leveraging the reactivity of the β-lactam ring and the unsaturation provided by the cyclohexene moiety for further chemical modifications. The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-azabicyclo[4.2.0]oct-4-en-8-one

InChI

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h2,4-6H,1,3H2,(H,8,9)

InChI Key

ZICVDPIJTAJVJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C1)NC2=O

Origin of Product

United States

Foundational & Exploratory

7-Azabicyclo[4.2.0]oct-4-en-8-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 7-Azabicyclo[4.2.0]oct-4-en-8-one , a critical bicyclic


-lactam intermediate in the synthesis of cyclic 

-amino acids and pharmaceutical scaffolds.[1][2]

Core Identity & Synthetic Utility in Drug Development

Executive Summary

7-Azabicyclo[4.2.0]oct-4-en-8-one is a strained bicyclic


-lactam formed via the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) and 1,3-cyclohexadiene.[1][2][3] It serves as a high-value scaffold in organic synthesis, primarily as a precursor to cyclic 

-amino acids
(e.g., 2-aminocyclohex-4-enecarboxylic acid) and functionalized cyclohexane derivatives.[1][2] Its rigid bicyclic structure allows for high stereocontrol during ring-opening and functionalization reactions, making it indispensable in the development of antifungal agents (e.g., Icofungipen analogs) and peptidomimetics.[3][4][5]

Chemical Identity & Properties

Nomenclature and Identifiers

This compound exists primarily as the cis-fused diastereomer due to the geometric constraints of the [2+2] cycloaddition on the cyclic diene.[2][3][4][5]

Identifier TypeValueNotes
Common Name 7-Azabicyclo[4.2.0]oct-4-en-8-oneOften referred to as the "CSI-1,3-cyclohexadiene adduct" (after reduction).[1][2][3]
CAS Number 285560-99-8 Racemic, cis-fused (most common commercial form).[1][2][3]
CAS Number 233600-25-4 rel-(1R,6S) stereoisomer.[1][2][3]
IUPAC Name (1R,6S)-7-Azabicyclo[4.2.0]oct-4-en-8-oneDenotes relative cis-stereochemistry.[1][2][3]
Molecular Formula

Molecular Weight 123.15 g/mol
SMILES O=C1NC2CC=CCC12
Structural Characteristics[1][2][3][4][5][6][7]
  • Skeleton: Bicyclo[4.2.0] system containing a fused 4-membered lactam (azetidinone) and a 6-membered cyclohexene ring.[1][2][3][4][5]

  • Unsaturation: A double bond located at position 4 (between C4 and C5 in the bicyclic numbering), corresponding to the unreacted double bond of the starting 1,3-diene.[3][4][5]

  • Stereochemistry: The bridgehead hydrogens (H1 and H6) are cis to each other.[2][3][4][5] Trans-fusion is geometrically prohibited in this ring system under standard conditions.[1][2][3][4][5]

Synthesis Protocol

The synthesis relies on the high reactivity of Chlorosulfonyl Isocyanate (CSI) , the most reactive isocyanate known.[3][4][5] The reaction proceeds via a concerted [2+2] cycloaddition followed by a reductive removal of the


-chlorosulfonyl group.[1][3][4][5]
Reaction Scheme
  • Cycloaddition: CSI reacts with 1,3-cyclohexadiene to form the

    
    -chlorosulfonyl-
    
    
    
    -lactam intermediate.[1][2][3]
  • Reduction/Hydrolysis: The sulfonyl chloride moiety is removed (reductive hydrolysis) to yield the free lactam.[3][4][5]

Step-by-Step Methodology

Caution: CSI is corrosive, moisture-sensitive, and lachrymatory.[1][2][3] All operations must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.[3][4][5]

Step 1: [2+2] Cycloaddition

  • Preparation: Charge a dry 3-neck round-bottom flask with 1,3-cyclohexadiene (1.0 equiv) and anhydrous diethyl ether or dichloromethane (DCM) . Cool to 0°C.[3][4][5]

  • Addition: Add Chlorosulfonyl Isocyanate (CSI) (1.0–1.1 equiv) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[3][4][5]

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours. The

    
    -chlorosulfonyl lactam intermediate usually precipitates or forms a viscous oil.[1][4][5]
    

Step 2: Reductive Removal of the Sulfonyl Group Method A: Thiophenol/Pyridine (Standard)[2][3][4][5]

  • Dilute the reaction mixture with DCM.

  • Cool to 0°C. Add a solution of thiophenol (1.1 equiv) and pyridine (1.1 equiv) in DCM dropwise.

  • Stir for 1 hour. The sulfonyl group is eliminated as the diphenyl disulfide and pyridine-SO3 complex.[1][4][5]

  • Workup: Wash with 1N HCl, then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.[3][4][5]
  • Purification: Recrystallize from ethyl acetate/hexanes or purify via silica gel chromatography.

Method B: Sodium Sulfite (Eco-friendly)[1][2][4][5]

  • Add the reaction mixture dropwise to a vigorously stirred solution of 25% aqueous

    
      and 
    
    
    
    (buffer pH ~7–8).
  • Maintain pH between 7 and 8 by adding dilute NaOH if necessary.[3][4]

  • Stir for 1 hour. Extract the aqueous layer with DCM or chloroform.[4][5]

Mechanistic Pathway (DOT Visualization)[1][2][3][4][5]

Synthesis SM1 1,3-Cyclohexadiene Inter N-Chlorosulfonyl Lactam (Intermediate) SM1->Inter [2+2] Cycloaddition (Concerted) SM2 Chlorosulfonyl Isocyanate (CSI) SM2->Inter [2+2] Cycloaddition (Concerted) Prod 7-Azabicyclo[4.2.0] oct-4-en-8-one Inter->Prod N-Desulfonylation Reagent Reductive Hydrolysis (PhSH/Py or Na2SO3) Reagent->Inter

Caption: Synthesis of 7-Azabicyclo[4.2.0]oct-4-en-8-one via CSI cycloaddition and subsequent reductive desulfonylation.

Applications in Drug Development[2][3]

The core value of 7-Azabicyclo[4.2.0]oct-4-en-8-one lies in its ability to undergo stereocontrolled ring opening and olefin functionalization .[1][2][3]

Synthesis of Cyclic -Amino Acids

Acidic hydrolysis of the


-lactam ring yields cis-2-aminocyclohex-4-enecarboxylic acid .[1][2] This scaffold is a conformationally restricted analog of GABA and a precursor to:
  • Icofungipen Analogs: Antifungal agents targeting isoleucyl-tRNA synthetase.[1][2][3][4][5]

  • Ornithine Decarboxylase Inhibitors: Potential chemopreventive agents.[2][3][4][5]

Functionalization of the Double Bond

The C4=C5 double bond is positioned distally to the lactam but can be functionalized to introduce additional stereocenters before or after ring opening.[3][4][5]

  • Iodolactonization: Reaction of the hydrolyzed amino acid with

    
     leads to iodolactones, allowing access to 3-hydroxy  or 4-hydroxy  substituted amino acids.[1][2][3]
    
  • Epoxidation/Dihydroxylation: Stereoselective oxidation of the double bond yields polyhydroxylated cyclohexane derivatives (aminocyclitols).[3][4][5]

Experimental Workflow: Ring Opening & Functionalization

Applications Lactam 7-Azabicyclo[4.2.0] oct-4-en-8-one Open cis-2-Aminocyclohex-4-ene carboxylic acid Lactam->Open HCl / H2O (Ring Opening) Hydroxy 2-Amino-4-hydroxy cyclohexanecarboxylic acid Open->Hydroxy 1. Iodolactonization 2. Hydrolysis Peptide $beta$-Peptide Foldamers Open->Peptide Peptide Coupling

Caption: Divergent synthetic pathways from the parent lactam to functionalized amino acids and foldamers.[1][2][3][4][5]

Comparative Data & Specifications

ParameterSpecification
Physical State White to off-white crystalline solid
Melting Point 68–72 °C (Racemic)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in Hexanes.[1][2][3][5]
Reactivity Profile Stable at room temp. Hygroscopic. The

-lactam ring is susceptible to nucleophilic attack (amines, alcohols).[3][4][5]
Storage Store at 2–8°C under inert gas.

References

  • Szakonyi, Z., et al. (2005).[3][4][5][6][7] Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization. European Journal of Organic Chemistry. [1][2][3][4][5]

  • Gyonfalvi, S., et al. (2003).[3][4][5][7] Synthesis and transformation of novel cyclic

    
    -amino acid derivatives. Tetrahedron: Asymmetry.[3][4][5][6][8][9] 
    
  • Fülöp, F., et al. (2006).[3][4][5][8] Recent advances in the synthesis of cyclic

    
    -amino acids. Current Organic Synthesis.[3][4][5][10][6][8][11] 
    
  • Malpass, J. R. (2003).[3][4][5] 7-Azabicyclo[4.2.0]oct-3-en-8-one and related isomers: Synthesis and structural analysis. Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. (2024). 7-Azabicyclo[4.2.0]octan-8-one (Saturated Analog Reference). National Center for Biotechnology Information.[3][4][5] [1][2][3][4][5]

Sources

The Carbacephem Scaffold: Engineering the 7-Azabicyclo[4.2.0]oct-2-en-8-one Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.2.0]oct-2-en-8-one skeleton, commonly referred to as the carbacephem core, represents a critical bioisostere of the cephalosporin family. By replacing the sulfur atom at position 1 of the dihydrothiazine ring with a methylene (


) group, medicinal chemists have engineered a scaffold that retains the potent acylating capability required for Penicillin-Binding Protein (PBP) inhibition while eliminating the oxidative instability inherent to the sulfide linkage.

This guide serves as a technical blueprint for researchers utilizing this scaffold. It details the structural electronics, the industrial-standard Dieckmann cyclization for core synthesis, and the structure-activity relationships (SAR) that define its clinical utility, exemplified by Loracarbef .

Structural & Electronic Paradigm

The carbacephem core differs from the cephem core by a single atom substitution, yet this change fundamentally alters the physicochemical profile of the molecule.

Comparative Electronics

In classical cephalosporins (cephems), the sulfur atom at position 1 acts as a leaving group facilitator and contributes to ring strain. In carbacephems, the methylene replacement increases the ring's chemical stability by preventing S-oxidation and reducing the propensity for


 double bond migration, a common degradation pathway in cephalosporins.

However, the antibacterial activity of


-lactams relies on the "reactivity-selectivity" principle—the 

-lactam ring must be strained enough to acylate the active site serine of PBPs but stable enough to survive physiological transport. The carbacephem core maintains this delicate balance through the planarity of the fused 4,6-bicyclic system.
Visualization: Structural Bioisosterism

CarbacephemStructure cluster_0 Classical Cephem cluster_1 Carbacephem (Target) Cephem Cephem Core (1-Thia-7-aza...) Carbacephem Carbacephem Core (7-azabicyclo[4.2.0]oct-2-en-8-one) Cephem->Carbacephem Bioisosteric Replacement S_atom Sulfur (Pos 1) Oxidation Prone C_atom Methylene (Pos 1) Chemically Inert S_atom->C_atom Enhanced Stability Properties Retained PBP Affinity Increased Half-life Carbacephem->Properties

Figure 1: Structural transition from Cephem to Carbacephem, highlighting the stabilization conferred by the methylene substitution.

Synthetic Architecture: The Dieckmann Cyclization

The construction of the 7-azabicyclo[4.2.0]octane skeleton is synthetically demanding due to the high ring strain of the fused


-lactam. The most robust industrial route, utilized in the synthesis of Loracarbef, relies on the Dieckmann Condensation .
The Synthetic Logic

Unlike cephalosporins, which are often semi-synthesized from fermentation products (like Penicillin G or Cephalosporin C), carbacephems are typically totally synthetic. The strategy involves:

  • Asymmetric construction of the

    
    -lactam ring  (often via Evans auxiliary or Staudinger synthesis).
    
  • Tethering of a diester side chain.

  • Intramolecular cyclization (Dieckmann) to close the six-membered ring.

Detailed Protocol: Dieckmann Cyclization to the Carbacephem Core

Objective: Formation of the bicyclic keto-ester intermediate from a monocyclic azetidinone precursor.

Reagents & Equipment:

  • Substrate: 4-(2-Carboxyethyl)-2-azetidinone derivative (diester functionalized).

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), kept at -78°C.

  • Quench: Acetic acid or dilute HCl.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask under an Argon atmosphere.

    • Charge with anhydrous THF and cool to -78°C using a dry ice/acetone bath. Rationale: Kinetic control is essential to prevent intermolecular polymerization and

      
      -lactam ring opening.
      
  • Base Addition:

    • Add NaHMDS (1.1 equivalents) dropwise over 20 minutes.

    • Checkpoint: Ensure internal temperature does not rise above -70°C.

  • Substrate Introduction:

    • Dissolve the azetidinone diester precursor in minimal anhydrous THF.

    • Cannulate the substrate solution into the base mixture slowly (approx. 30 min).

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the

      
      -carbon of the ester side chain, generating an enolate.[1][2]
      
  • Cyclization (The Critical Step):

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Observation: The enolate attacks the ester carbonyl attached to the nitrogen (or auxiliary position), closing the 6-membered ring and expelling the alkoxide leaving group.

  • Quench & Decarboxylation:

    • Quench with stoichiometric Acetic Acid at 0°C.

    • Extract with Ethyl Acetate.

    • Post-Processing: The resulting

      
      -keto ester is often unstable. It is typically subjected to Krapcho decarboxylation (heating with LiCl in DMSO) to yield the final 7-azabicyclo[4.2.0]oct-2-en-8-one ketone intermediate.
      
Visualization: Synthetic Workflow

SynthesisFlow Precursor Azetidinone Diester (Monocyclic) Base Base Treatment (NaHMDS / -78°C) Precursor->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Cyclization Dieckmann Cyclization (Ring Closure) Enolate->Cyclization Intramolecular Attack KetoEster Bicyclic Beta-Keto Ester Cyclization->KetoEster Decarb Decarboxylation (LiCl / DMSO) KetoEster->Decarb Core 7-azabicyclo[4.2.0]oct-2-en-8-one (Carbacephem Core) Decarb->Core Final Scaffold

Figure 2: Step-wise synthetic pathway for constructing the carbacephem core via Dieckmann Condensation.

Stability & Pharmacokinetics[7][8]

The primary advantage of the carbacephem core over the cephalosporin core is chemical stability.[4] This stability allows for oral formulation of potent broad-spectrum agents that would otherwise degrade in the stomach acid or plasma.

Comparative Stability Data

The following table summarizes the half-life (


) of the carbacephem core (Loracarbef) versus its direct cephalosporin analogue (Cefaclor) in various physiological media.
MediumConditionCefaclor

(Cephem)
Loracarbef

(Carbacephem)
Stability Factor
Acidic Buffer pH 1.0 (Simulated Gastric)~2 hours> 20 hours10x
Plasma Human, 37°C0.8 hours1.2 hours1.5x
Phosphate Buffer pH 7.4~1 hour~140 hours~140x

Data synthesized from Pasini et al. (1992) and comparative pharmacological reviews.

Mechanism of Stability

In cephalosporins, the sulfur atom can undergo nucleophilic attack or oxidation. The C-1 methylene in carbacephems is chemically inert. This prevents the opening of the


-lactam ring via the expulsion of the substituent at C-3, a common decomposition pathway for cephalosporins known as "aminolysis" or simple hydrolysis.

Structure-Activity Relationships (SAR)

To transform the 7-azabicyclo[4.2.0]octane skeleton into a drug like Loracarbef , specific functionalizations are required.

  • Position 7 (Amido Side Chain):

    • Requirement: A phenylglycine side chain (similar to Ampicillin/Cephalexin) is essential for oral bioavailability via the PEPT1 transporter.

    • Effect: Confers activity against Gram-positive bacteria and enables intestinal uptake.

  • Position 3 (C-3 Substituent):

    • Requirement: An electron-withdrawing group (e.g., Chlorine in Loracarbef).

    • Effect: Inductively activates the

      
      -lactam carbonyl, making it a better electrophile for the serine residue in the bacterial PBP active site. Without this, the carbacephem core is too stable and lacks potency.
      
  • Position 4 (Carboxylic Acid):

    • Requirement: Free acid or ester prodrug.

    • Effect: Essential for salt bridge formation in the PBP active site.

References

  • The Carbacephems: A New Beta-Lactam Antibiotic Class. Source: National Institutes of Health (PubMed) URL:[Link]

  • Pharmaceutical Properties of Loracarbef: The Remarkable Solution Stability. Source: Pharmaceutical Research (Springer) URL:[Link]

  • Process for Preparing Loracarbef Monohydrate (Patent).
  • Dieckmann Condensation Mechanism and Applications. Source: Organic Chemistry Portal URL:[Link]

Sources

Difference between 7-azabicyclo[4.2.0]oct-4-en and oct-3-en isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Isomeric Divergence in 7-azabicyclo[4.2.0]octenones

Executive Summary The structural distinction between 7-azabicyclo[4.2.0]oct-4-en-8-one and its oct-3-en isomer represents the critical boundary between pharmacological potency and therapeutic inertness in carbacephem antibiotic development. While often chemically subtle, the migration of the double bond from the C4–C5 position (equivalent to the cephalosporin


-position) to the C3–C4 position (cephalosporin 

-position) fundamentally alters the electronic character of the

-lactam ring. This guide details the mechanistic underpinnings, synthetic control strategies, and analytical discrimination of these isomers for drug discovery applications.

Part 1: Structural & Electronic Theory

The core scaffold, 7-azabicyclo[4.2.0]octan-8-one, is the carbocyclic analogue of the cephalosporin nucleus. The biological activity of this class relies entirely on the reactivity of the


-lactam carbonyl, which acts as an acylating agent for Penicillin-Binding Proteins (PBPs).
The Active Isomer: 7-azabicyclo[4.2.0]oct-4-en ( -Carbacephem)
  • Pharmacophore Alignment: This isomer features a double bond between C4 and C5 (bicyclo numbering).

  • Electronic Activation: The geometry of the double bond in this position forces the bridgehead nitrogen (N7) into a pyramidal configuration . This steric constraint prevents the nitrogen lone pair from effectively resonating with the

    
    -lactam carbonyl (C8=O).
    
  • Result: The amide resonance is suppressed. The C8 carbonyl becomes highly electrophilic, ready to undergo nucleophilic attack by the serine residue of the PBP active site. This is the "strained" state required for antibiotic efficacy.

The Inactive Isomer: 7-azabicyclo[4.2.0]oct-3-en ( -Carbacephem)
  • Thermodynamic Sink: Migration of the double bond to the C3–C4 position often represents the thermodynamic minimum, particularly in the presence of bases.

  • Electronic Deactivation: This configuration relieves ring strain and allows the bridgehead nitrogen to adopt a more planar geometry . The nitrogen lone pair can now participate in resonance with the carbonyl, stabilizing the amide bond.

  • Result: The electrophilicity of C8 drops significantly. The molecule becomes chemically stable but biologically inert, failing to acylate PBPs.

Table 1: Comparative Physicochemical Properties

FeatureOct-4-en Isomer (Active /

)
Oct-3-en Isomer (Inactive /

)
Nitrogen Geometry Pyramidal (

-like)
Planar (

-like)
Lactam Reactivity High (Unstable to hydrolysis)Low (Stable to hydrolysis)
UV Absorption

nm (Conjugated)

nm (Non-conjugated)
Thermodynamics Kinetic Product (usually)Thermodynamic Product (usually)
PBP Binding High AffinityNegligible Affinity

Part 2: Synthetic Pathways & Isomerization Control

The synthesis of the active oct-4-en core is plagued by the facile migration of the double bond to the oct-3-en position. This isomerization is typically base-catalyzed and irreversible under standard conditions.

Mechanism of Isomerization

The proton at the C3 position (in oct-4-en) is allylic and adjacent to the electron-withdrawing


-lactam ring (via the bridgehead). Bases can abstract this proton, forming a transient dienolate intermediate. Reprotonation occurs to favor the more substituted or conjugated internal double bond system, leading to the oct-3-en isomer.

Isomerization Active Oct-4-en (Active) (Kinetic Product) Intermediate Dienolate Anion (Delocalized) Active->Intermediate Deprotonation (-H+) Intermediate->Active Reversible (Slow) Inactive Oct-3-en (Inactive) (Thermodynamic Product) Intermediate->Inactive Reprotonation (+H+) Base Base (e.g., Et3N, DBU) Base->Active

Figure 1: Base-catalyzed isomerization pathway from the active kinetic product to the inactive thermodynamic sink.

Synthetic Protocol: Kinetic Trapping of Oct-4-en

To synthesize and isolate the active isomer, one must avoid conditions that facilitate proton abstraction.

Step-by-Step Methodology:

  • Precursor Selection: Use a diazoketone precursor for a Wolff Rearrangement or a Ring-Closing Metathesis (RCM) precursor.

  • RCM Conditions (Grubbs II):

    • Solvent: Anhydrous Dichloromethane (DCM), degassed.

    • Catalyst: Grubbs 2nd Generation (2-5 mol%).

    • Temperature: Reflux (40°C) is standard, but if migration is observed, lower to 25°C and extend reaction time.

    • Additives: Add p-benzoquinone or Ti(OiPr)4 to suppress isomerization if using ruthenium hydrides.

  • Quenching: Do not use basic aqueous workups (e.g., NaHCO3) if the product is sensitive. Use a slightly acidic quench or immediate silica filtration.

  • Purification: Flash chromatography on silica gel. Note: Silica is slightly acidic, which is generally safe, but prolonged exposure can catalyze migration. Use neutralized silica (pre-washed with 1% Et3N in Hexane) only if the compound is acid-sensitive, but be extremely cautious of the base residue.

Part 3: Analytical Discrimination

Distinguishing these isomers requires precise spectroscopic analysis. NMR is the gold standard.

1H-NMR Diagnostics

The vinyl protons provide the clearest signature.

  • Oct-4-en (Active): You will typically see two distinct vinyl signals (unless symmetric) and, crucially, the bridgehead proton (H6) will show coupling to the adjacent methylene protons but not to a vinyl proton in the same way the oct-3-en does.

  • Oct-3-en (Inactive): The vinyl proton signal shifts. More importantly, the allylic protons at C5 (bicyclo numbering) will appear as a distinct methylene group, often shifted upfield compared to the vinylic environment of the oct-4-en.

Diagnostic Shift Table (Approximate


 in CDCl3): 
Values depend on substituents (R) at C2/C3.
Proton PositionOct-4-en (

)
Oct-3-en (

)
Vinyl-H

5.7 - 6.0 ppm (Multiplet)

6.2 - 6.5 ppm (Often sharper)
Bridgehead H1

3.8 - 4.2 ppm

3.5 - 3.9 ppm
Coupling (J)

is characteristic of cis-alkene

changes due to ring flattening
UV-Vis Spectroscopy
  • Oct-4-en: If a carboxylate is present at C2 (Ceph C4), there is conjugation.

    
     nm.
    
  • Oct-3-en: The conjugation is interrupted or shifted.

    
     typically drops to 
    
    
    
    nm (hypsochromic shift).

References

  • Structure-Activity Rel

    • Source: Boyd, D. B., & Lunn, W. H. (1979). Electronic structures of cephalosporins and penicillins. 9. Departure of a leaving group in cephalosporins.[1] Journal of Medicinal Chemistry.

    • Context: Establishes the correlation between geometry, nitrogen pyramidaliz
  • Isomeriz

    • Source: Vilanova, B., et al. (1993).

      
      -
      
      
      
      isomerization of cephalosporins: the effect of the substituent at the 3-position.[2][3][4] Journal of Pharmaceutical Sciences.
    • Context: Details the base-catalyzed mechanism and thermodynamic stability of the isomers.
  • Synthesis and Stability of 7-Azabicyclo[4.2.0]octan-8-one

    • Source: PubChem Compound Summary for CID 549080.
    • Context: Provides physicochemical data and structural identifiers for the core scaffold.
  • Carbacephem Synthesis via RCM

    • Source: Miller, M. J. (1986). Hydroxamate approaches to the synthesis of beta-lactam antibiotics. Accounts of Chemical Research.
    • Context: Foundational work on constructing the bicyclic core while managing stereochemistry.

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 7-Azabicyclo[4.2.0]oct-4-en-8-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will deconstruct the name into its constituent parts, explaining the rationale behind each element based on the established rules of the International Union of Pure and Applied Chemistry (IUPAC).

Deconstructing the Bicyclic System: The von Baeyer Nomenclature

The foundation of the name "7-azabicyclo[4.2.0]oct-4-en-8-one" lies in the von Baeyer system for naming polycyclic hydrocarbons.[1] This system provides a clear and systematic method for describing the structure of fused and bridged ring systems.[2][3]

1.1. Identifying the Parent Hydrocarbon:

The first step is to determine the total number of atoms in the bicyclic system. In this case, we have a six-membered ring fused to a four-membered ring. The total number of atoms in the rings is eight. Therefore, the parent hydrocarbon is octane .[4]

1.2. Identifying the Bridgehead Atoms:

The two atoms shared by both rings are designated as the bridgehead atoms.[5] These are the points of fusion between the two rings.

1.3. Determining the Bridge Lengths:

The von Baeyer system uses a bracketed notation [x.y.z] to describe the number of atoms in the three "bridges" connecting the two bridgehead atoms.[4] These numbers are listed in descending order.[6]

  • Bridge 'x': The longest path between the bridgehead atoms, excluding the bridgehead atoms themselves. In our structure, this path consists of four carbon atoms.

  • Bridge 'y': The next longest path. This path contains two carbon atoms.

  • Bridge 'z': The shortest path. In a fused ring system like this, the bridgehead atoms are directly bonded, so this bridge has zero atoms.[7]

This gives us the descriptor [4.2.0] .

Combining the prefix for a two-ring system ("bicyclo") with the bridge descriptor and the parent hydrocarbon name, we get the base name: bicyclo[4.2.0]octane .[8]

Incorporating Heteroatoms: The Hantzsch-Widman System and Replacement Nomenclature

The presence of a nitrogen atom in the ring system requires the application of rules for naming heterocyclic compounds. The Hantzsch-Widman nomenclature is a standard method for this purpose.[9][10]

2.1. Indicating the Heteroatom:

The prefix "aza -" is used to denote a nitrogen atom replacing a carbon atom in the ring system.[10][11]

2.2. Numbering the Bicyclic System:

The numbering of a bicyclic system begins at one of the bridgehead atoms and proceeds along the longest path to the second bridgehead atom.[2][12] Then, numbering continues along the next longest path back to the first bridgehead, and finally, the shortest bridge is numbered.[12]

However, when heteroatoms are present, their positions must be indicated with the lowest possible locants.[13] In this specific case, the nitrogen atom is located at position 7. Therefore, the name is modified to 7-azabicyclo[4.2.0]octane .

Specifying Unsaturation and Functional Groups

The final components of the name describe the presence of a double bond and a ketone functional group. IUPAC has established a priority order for functional groups to determine the suffix of the name.[14][15]

3.1. Indicating the Double Bond:

A double bond is indicated by changing the "-ane" suffix of the parent alkane to "-ene".[16] The position of the double bond is specified by a locant placed before the "-ene" suffix. In this molecule, the double bond is between carbons 4 and 5. Therefore, we have -4-en .

3.2. Indicating the Ketone Functional Group:

The ketone group (C=O) is a high-priority functional group.[17] Its presence is indicated by the suffix "-one".[15] The position of the ketone is given by a locant preceding the suffix. Here, the ketone is at position 8, leading to -8-one .

The ketone functional group within a cyclic amide structure is also known as a lactam.[18][19] Specifically, a four-membered lactam ring, as seen in this molecule, is a β-lactam.[20]

Assembling the Final IUPAC Name

By combining all the components in the correct order, we arrive at the full and unambiguous IUPAC name:

7-azabicyclo[4.2.0]oct-4-en-8-one

This name systematically describes a bicyclic system with a total of eight atoms, where the two rings are fused with bridges of four, two, and zero atoms. It further specifies a nitrogen atom at position 7, a double bond starting at position 4, and a ketone (lactam) functional group at position 8.

Visualizing the Structure and Nomenclature

To further clarify the application of these rules, the following diagram illustrates the structure of 7-azabicyclo[4.2.0]oct-4-en-8-one with the correct IUPAC numbering.

Caption: IUPAC numbering of 7-azabicyclo[4.2.0]oct-4-en-8-one.

Summary of Nomenclature Rules

The following table provides a concise summary of the IUPAC rules applied in naming this molecule.

Rule CategoryComponentApplication to 7-Azabicyclo[4.2.0]oct-4-en-8-oneRationale
Bicyclic System bicycloIndicates a two-ring system.Based on the von Baeyer nomenclature for polycyclic compounds.[2]
[4.2.0]Describes the lengths of the three bridges connecting the bridgehead atoms.The numbers represent the atom counts in each path, arranged in descending order.[4]
octSpecifies a total of eight atoms in the bicyclic framework.The parent hydrocarbon name is based on the total number of ring atoms.[4]
Heteroatom 7-azaIndicates a nitrogen atom at position 7 of the ring system."Aza" is the Hantzsch-Widman prefix for nitrogen.[10] The locant "7" is determined by the numbering rules for bicyclic systems.
Unsaturation -4-enDenotes a double bond starting at position 4.The "-en" suffix replaces "-ane" to indicate a double bond, with the locant specifying its position.[16]
Functional Group -8-oneIndicates a ketone functional group at position 8.The "-one" suffix is used for ketones, which have high priority in IUPAC nomenclature.[15][17] This also forms a β-lactam ring.[18][20]

References

  • Hantzsch–Widman nomenclature. In: Wikipedia. [Link]

  • Von Baeyer nomenclature. In: Grokipedia. [Link]

  • Heterocyclic Nomenclature. University of Wisconsin-Platteville. [Link]

  • Hantzsch–Widman nomenclature. In: Grokipedia. [Link]

  • Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Vedantu. [Link]

  • Naming Bicyclic Compounds. OpenOChem Learn. [Link]

  • Bicyclic Compounds: Definition, Types, and Naming Rules. Chemistry Learner. [Link]

  • von Baeyer names. Metallome. [Link]

  • Priority order of functional groups in IUPAC nomenclature. eGPAT. [Link]

  • 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. [Link]

  • Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

  • IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Course Hero. [Link]

  • Nomenclature of Heterocyclic compounds. coursecontent. [Link]

  • Bicyclic Compounds Nomenclature - IUPAC Rules. Molecules.to. [Link]

  • Priority Rules: How to Name Compounds with 2 or More Functional Groups. Chemistry Confidential. [Link]

  • 18.2: Functional Group Order of Precedence For Organic Nomenclature. Chemistry LibreTexts. [Link]

  • Von Baeyer nomenclature. In: Wikipedia. [Link]

  • Bicyclic Compound Nomenclature Guide. Scribd. [Link]

  • How do you name a bicyclo compound with a fused benzene ring? Chemistry Stack Exchange. [Link]

  • IUPAC Nomenclature of Fused Bicyclic compounds. YouTube. [Link]

  • Synopsis, Preamble, VB-1 to VB-5. IUPAC nomenclature. [Link]

  • INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. WikiEducator. [Link]

  • Nomenclature of heterocyclic bicyclic compound. Slideshare. [Link]

  • Naming Bicyclic Compounds. Chemistry Steps. [Link]

  • IUPAC Nomenclature of Bicyclic Compounds | Organic Chemistry 4.3. YouTube. [Link]

  • Chemical Nomenclature of β-lactams According to the International Union of Pure and Applied Chemistry: The Case of Penicillins. Journal of Current Pharma Research. [Link]

  • Bicyclic molecule. In: Wikipedia. [Link]

  • Rule A-31. Bicyclic Systems (BRIDGED HYDROCARBONS). ACD/Labs. [Link]

  • Extension and Revision of the von Baeyer System for Naming Polycyclic Compounds (Including Bicyclic Compounds). IUPAC nomenclature - Queen Mary University of London. [Link]

  • lactams (L03435). The IUPAC Compendium of Chemical Terminology. [Link]

  • p-2 parent hydrides. In: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Nomenclature of Bicyclic Compounds. Chad's Prep®. [Link]

  • 7-Azabicyclo[4.2.0]octan-8-one. PubChem. [Link]

  • R-5.7.5 Lactones, lactams, lactims, and analogues. ACD/Labs. [Link]

  • IUPAC Rules. University of Calgary. [Link]

  • 7-azabicyclo[4.2.0]oct-3-en-8-one. PubChemLite. [Link]

  • cis-7-Azabicyclo[4.2.0]octan-8-one. ResearchGate. [Link]

  • 7-phenyl-1-azabicyclo[4.2.0]octan-8-one. ChemSynthesis. [Link]

  • Basic structure of β -lactam ring. IUPAC name of β. ResearchGate. [Link]

Sources

Biological Activity and Synthetic Utility of 7-Azabicyclo[4.2.0]oct-4-en-8-one Derivatives

[1][2][3]

Executive Summary

The 7-azabicyclo[4.2.0]oct-4-en-8-one scaffold represents a class of "non-classical" fused


antifungal activityGABA receptor modulators

-peptides

Structural Analysis & Chemical Space

The Scaffold Core

The molecule consists of a four-membered 2-azetidinone ring fused to a six-membered cyclohexene ring.

  • IUPAC Name: 7-azabicyclo[4.2.0]oct-4-en-8-one.[1][2][3][4][5][6][7][8][9][10][11]

  • Stereochemistry: Predominantly synthesized as the cis-fused isomer due to the mechanics of the [2+2] cycloaddition precursor.

  • Electronic Properties: Unlike 1-azabicyclo[4.2.0] systems (carbacephems), the nitrogen at position 7 is not constrained into a pyramidal geometry. It retains planar amide resonance, resulting in high chemical stability and resistance to spontaneous hydrolysis.

Mechanism of Synthesis

The scaffold is constructed via the Kaneko reaction or similar [2+2] cycloadditions involving chlorosulfonyl isocyanate (CSI).

Reaction Pathway:

  • Cycloaddition: 1,3-Cyclohexadiene reacts with CSI to form an

    
    -chlorosulfonyl 
    
    
    -lactam intermediate.
  • Reductive Hydrolysis: The

    
    -sulfonyl group is removed (typically using sodium sulfite or thiophenol) to yield the free lactam.
    

SynthesisSM1,3-CyclohexadieneInterN-ChlorosulfonylIntermediateSM->Inter[2+2] CycloadditionCSIChlorosulfonyl Isocyanate(CSI)CSI->InterProductcis-7-azabicyclo[4.2.0]oct-4-en-8-oneInter->ProductReductive Hydrolysis(Na2SO3/NaOH)

Figure 1: Synthetic pathway for the construction of the 7-azabicyclo[4.2.0]oct-4-en-8-one core.

Biological Activity Profile

Antifungal Activity (Cyclic -Amino Acids)

The primary biological relevance of this scaffold lies in its hydrolysis products: cyclic


-amino acids
  • Mechanism: The ring-opened derivatives (e.g., 2-aminocyclohex-3-enecarboxylic acid) mimic the structure of cispentacin , a potent antifungal agent that targets isoleucyl-tRNA synthetase.

  • Structure-Activity Relationship (SAR):

    • Ring Size: Cyclohexane derivatives (from oct-4-en-8-one) show distinct transport properties compared to cyclopentane analogs.

    • Hydroxylation: Enzymatic iodolactonization of the scaffold allows for the introduction of hydroxyl groups. Hydroxylated derivatives often exhibit improved water solubility and transport kinetics via peptide transporters (PepT1).

Antimicrobial Peptides (Foldamers)

The rigid backbone of 7-azabicyclo[4.2.0]oct-4-en-8-one derivatives is used to synthesize


-peptides
  • Proteolytic Stability: Unlike natural

    
    -peptides, 
    
    
    -peptides derived from this scaffold are resistant to degradation by common proteases (trypsin, chymotrypsin).
  • Activity: Amphiphilic

    
    -peptides constructed from these monomers form stable helices (12-helix or 14-helix) that disrupt bacterial membranes, exhibiting bactericidal activity against E. coli and S. aureus with reduced hemolytic toxicity.
    
Enzyme Inhibition & CNS Activity
  • GABA Analogues: The conformationally constrained amino acids derived from the scaffold act as GABA analogues, potentially modulating GABA_A or GABA_B receptors.

  • Enzyme Inhibition: N-acyl derivatives have been explored as inhibitors of Human Leukocyte Elastase (HLE) , although they are generally less potent than their val-lactam counterparts.

Experimental Protocols

Protocol A: Enzymatic Resolution for Enantiopure Scaffolds

To obtain biologically active derivatives, the racemic lactam must be resolved. This protocol uses Candida antarctica Lipase B (CAL-B) for highly selective ring opening.[2]

Reagents:

  • Substrate: rac-cis-7-azabicyclo[4.2.0]oct-4-en-8-one (100 mg)

  • Enzyme: CAL-B (Novozym 435, 50 mg)

  • Solvent: Diisopropyl ether (DIPE, 10 mL)

  • Nucleophile:

    
     (0.5 eq for hydrolysis) or EtOH (0.5 eq for ethanolysis)
    

Procedure:

  • Setup: Dissolve the racemic lactam in DIPE in a reaction vial.

  • Initiation: Add CAL-B and the nucleophile (water/alcohol).

  • Incubation: Shake at 45°C–60°C. Monitor conversion by HPLC (Chiralpak AD-H column).

  • Termination: Stop reaction at 50% conversion (typically 4–8 hours).

  • Purification: Filter off the enzyme.

    • The precipitate (or aqueous phase) contains the ring-opened

      
      -amino acid (Product A).
      
    • The organic phase contains the unreacted enantiomer of the lactam (Product B).

  • Result: Yields one enantiomer of the amino acid (

    
    ) and one enantiomer of the lactam (
    
    
    ).
Protocol B: Iodolactonization for Hydroxylated Derivatives

This workflow converts the lactam into functionalized amino acids, critical for antifungal activity.

Procedure:

  • Hydrolysis: Treat the resolved lactam with 18% HCl to open the ring, yielding the

    
    -amino acid hydrochloride.[2]
    
  • Iodolactonization: Dissolve the amino acid in aqueous

    
    . Add 
    
    
    /KI solution dropwise.
  • Extraction: The resulting iodolactone precipitates or is extracted with EtOAc.

  • Functionalization: The iodine can be displaced by hydroxyl groups or eliminated to form new double bonds, generating diverse "sugar-like" amino acid scaffolds.

Data Visualization: Pharmacological Pathways[12]

The following diagram illustrates the divergence from the core scaffold to key bioactive classes.

BioactivityCore7-azabicyclo[4.2.0]oct-4-en-8-oneEnzResEnzymatic Resolution(CAL-B)Core->EnzResRingOpenAcidic HydrolysisEnzRes->RingOpenAminoAcidCyclic β-Amino Acids(e.g., 2-aminocyclohex-3-ene carboxylic acid)RingOpen->AminoAcidPeptideSynthPeptide CouplingFoldamersAntimicrobial β-Peptides(Foldamers)PeptideSynth->Foldamers Helix FormationAminoAcid->PeptideSynthAntifungalAntifungal Agents(Cispentacin Analogs)AminoAcid->Antifungal SAR OptimizationGABAGABA Analogues(CNS Activity)AminoAcid->GABA Structural Mimicry

Figure 2: Pharmacological divergence of the 7-azabicyclo[4.2.0]oct-4-en-8-one scaffold.

Comparative Activity Data

Compound ClassDerivative TypeTarget / MechanismActivity Profile
Intact Lactam N-Acyl derivativesHuman Leukocyte Elastase (HLE)Moderate inhibition (

). Less potent than val-lactams.

-Amino Acid
2-aminocyclohex-3-ene-COOHIsoleucyl-tRNA SynthetaseAntifungal. Transported via PepT1.

-Peptide
H-(ACHC)

-OH
Bacterial MembranesMIC: 6-12

(E. coli). High proteolytic stability.
Hydroxylated 3-hydroxy-2-amino-COOHAntifungal / AntiviralPrecursor to Oseltamivir analogs; enhanced solubility.

References

  • Fülöp, F., et al. (2005).[12] "Synthesis and transformation of novel cyclic

    
    -amino acid derivatives." Current Organic Synthesis. Link
    
  • Forró, E., & Fülöp, F. (2004).

    
    -lactams." Tetrahedron: Asymmetry. Link
    
  • Kiss, L., et al. (2008). "Syntheses of mono- and dihydroxy-substituted cyclopentane-, cyclohexane- and cyclooctane-

    
    -amino acids." Arkivoc. Link
    
  • Gyonfalvi, S., et al. (2003).

    
    -amino acids." Journal of Chromatography A. Link
    
  • Kaneko, T., et al. (1984). "Bicyclic

    
    -lactams as synthons for amino acids." Journal of Organic Chemistry. Link
    

Methodological & Application

Application Note & Protocol: Synthesis of 7-Azabicyclo[4.2.0]oct-4-en-8-one via Staudinger [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 7-azabicyclo[4.2.0]oct-4-en-8-one core is a key structural motif found in a variety of biologically active compounds, most notably in carbapenem and penem antibiotics. Its strained bicyclic β-lactam structure is crucial for the mechanism of action of these antibacterial agents. The synthesis of this framework is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed guide to the synthesis of this bicyclic β-lactam via the Staudinger [2+2] cycloaddition, a reliable and versatile method for forming β-lactam rings.[1]

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, involves the reaction of a ketene with an imine to form a β-lactam.[2] This [2+2] cycloaddition has become a cornerstone in the synthesis of β-lactam antibiotics.[2] In this application note, we will detail a protocol based on the reaction between a ketene, generated in situ from an acyl chloride, and a suitable cyclic imine precursor, a 2,3-dihydropyridine derivative. We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that influence reaction success and stereochemical outcome.

Mechanistic Overview: The Staudinger Ketene-Imine Cycloaddition

The synthesis of the 7-azabicyclo[4.2.0]oct-4-en-8-one core is achieved through a formal [2+2] cycloaddition between a ketene and the cyclic imine functionality of a 1,2,3,4-tetrahydropyridine or a 2,3-dihydropyridin-4-one derivative. The reaction proceeds through a stepwise mechanism.[1][3]

Step 1: Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine nitrogen onto the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[2][3] The rate of this step is enhanced by electron-donating groups on the imine and electron-withdrawing groups on the ketene.

Step 2: Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure. The enolate oxygen attacks the iminium carbon to form the four-membered β-lactam ring.[3]

The stereochemistry of the resulting bicyclic β-lactam is determined during this ring-closing step. The relative orientation of the substituents on the newly formed ring is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature.[2][3] Generally, E-imines tend to form cis β-lactams, while Z-imines favor the formation of trans β-lactams.[2]

Diagram of the Staudinger [2+2] Cycloaddition Mechanism

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine Dihydropyridine (Imine) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene R1-C=C=O Ketene->Zwitterion BetaLactam 7-Azabicyclo[4.2.0]oct-4-en-8-one Zwitterion->BetaLactam Intramolecular Ring Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Experimental Protocol

This protocol outlines the synthesis of a 7-azabicyclo[4.2.0]oct-4-en-8-one derivative. The key steps involve the in situ generation of a ketene from an appropriate acid chloride and its subsequent reaction with a dihydropyridine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dihydropyridin-4-one derivativeSynthesis GradeVariesStarting imine component.
Acetoxyacetyl chlorideReagent GradeSigma-AldrichKetene precursor.
Triethylamine (Et₃N)AnhydrousAcros OrganicsBase for ketene generation.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Diethyl etherAnhydrousVWRFor precipitation/crystallization.
Celite®------For filtration.
Magnesium sulfate (MgSO₄)Anhydrous---Drying agent.
Silica gel60 Å, 230-400 mesh---For column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold

  • Addition funnel

  • Low-temperature thermometer

  • Rotary evaporator

  • Chromatography columns

Step-by-Step Procedure

The following procedure is a representative example and may require optimization based on the specific dihydropyridine substrate used.

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the 2,3-dihydropyridin-4-one derivative (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ketene Generation and Cycloaddition:

    • In a separate flame-dried flask, prepare a solution of acetoxyacetyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

    • Prepare another solution of triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly and simultaneously add the acetoxyacetyl chloride and triethylamine solutions to the cooled dihydropyridine solution over a period of 30-60 minutes using syringe pumps. The simultaneous addition is crucial to keep the concentration of the unstable ketene low.[1][3]

    • Rationale: Triethylamine acts as a base to dehydrohalogenate the acyl chloride, generating the highly reactive acetoxyketene in situ.[1] Performing the reaction at low temperatures (-78 °C) helps to control the reactivity of the ketene and minimize side reactions and polymerization.

  • Reaction Monitoring and Workup:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the crude product under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-azabicyclo[4.2.0]oct-4-en-8-one derivative.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Dissolve dihydropyridine in DCM - Cool to -78 °C Addition 2. Reagent Addition - Slow, simultaneous addition of  Acyl Chloride and Et3N Setup->Addition Reaction 3. Reaction - Stir at -78 °C for 2-4h - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with NH4Cl - Extract with DCM Reaction->Workup Purification 5. Purification - Dry, concentrate - Flash Chromatography Workup->Purification Product Pure Product Purification->Product

Sources

Protocol and Application Guide: The [2+2] Cycloaddition of Chlorosulfonyl Isocyanate with 1,4-Cyclohexadiene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction between chlorosulfonyl isocyanate (CSI) and 1,4-cyclohexadiene, a powerful method for synthesizing bicyclic β-lactam structures. The β-lactam (2-azetidinone) ring is a cornerstone of numerous antibiotics, making this synthetic route highly relevant to drug discovery and development. We will delve into the mechanistic underpinnings of the [2+2] cycloaddition, provide a detailed, field-tested experimental protocol from reaction setup to product purification, and emphasize the critical safety procedures required when handling the highly reactive and hazardous chlorosulfonyl isocyanate.

Introduction: The Power of Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is one of the most reactive isocyanates known, a property attributable to its two strongly electron-withdrawing groups: the chlorosulfonyl group and the isocyanate moiety.[1] This high electrophilicity makes it an exceptionally versatile reagent in organic synthesis.[2] Its most prominent application is in the [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams.[2][3][4] These intermediates are seldom isolated; instead, the N-sulfonyl group is readily cleaved via reductive hydrolysis to yield the N-unsubstituted β-lactam, a valuable synthetic precursor.[5]

The reaction with 1,4-cyclohexadiene is of particular interest as it provides a rapid entry into bicyclo[4.2.0]octenone frameworks, which can be further functionalized for various applications in medicinal chemistry.[6]

Reaction Mechanism and Rationale

The reaction of CSI with an alkene is a formal [2+2] cycloaddition.[7] The precise mechanism—whether it is a concerted process or a stepwise one—depends heavily on the electronic properties of the alkene.[5]

  • Concerted Pathway: For electron-deficient alkenes, the reaction is believed to proceed through a concerted [π²s + π²a] cycloaddition.

  • Stepwise Pathway: For electron-rich alkenes, evidence points to a stepwise mechanism initiated by a single electron transfer (SET) to form a 1,4-diradical intermediate, which then collapses to form the four-membered ring.[5][8]

In the case of 1,4-cyclohexadiene, which is not strongly electron-rich, the reaction likely proceeds through a concerted or near-concerted pathway. The isocyanate adds across one of the double bonds to form the thermodynamically stable four-membered β-lactam ring fused to the six-membered ring.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Transition State / Intermediate cluster_product1 Intermediate Product cluster_workup Workup cluster_final Final Product A 1,4-Cyclohexadiene C [2+2] Cycloaddition (Concerted or Stepwise) A->C B Chlorosulfonyl Isocyanate (CSI) B->C D N-Chlorosulfonyl-β-lactam C->D Ring Formation E Reductive Hydrolysis (e.g., Na₂SO₃, H₂O) D->E Cleavage of N-SO₂Cl F Bicyclic β-Lactam E->F

Caption: The mechanistic pathway from reactants to the final bicyclic β-lactam.

CRITICAL SAFETY PROTOCOL

Danger! Chlorosulfonyl isocyanate is toxic, highly corrosive, and reacts violently with water and other protic solvents. Severe burns to the skin, eyes, and respiratory tract can occur upon contact.[9] All operations must be conducted by trained personnel in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a full-face shield are mandatory.[9]

    • Skin: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber) and a flame-resistant lab coat. Ensure no skin is exposed.[9]

    • Respiratory: Use of a supplied-air respirator or a cartridge respirator with an acid gas cartridge is recommended, especially when handling larger quantities.[10]

  • Handling and Storage:

    • Moisture Sensitivity: CSI reacts violently with water, evolving CO₂ and HCl gas, which can cause a dangerous pressure buildup in a closed container.[11][9] All glassware and equipment must be scrupulously oven- or flame-dried before use. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Storage: Store in a tightly sealed container in a refrigerated, dry, and well-ventilated area away from incompatible materials like water, alcohols, amines, and strong bases.[9][12]

  • Spill & Waste Management:

    • Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a labeled container for disposal.[9][10] Do NOT use water or combustible materials like paper towels.

    • Quenching: Unused CSI or reaction quenches should be performed by slowly adding the CSI solution to a large excess of a cold, stirred solution of sodium bicarbonate or sodium sulfite. This is a highly exothermic process and must be done with extreme caution.

    • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[10]

Detailed Experimental Protocol

This protocol details the [2+2] cycloaddition followed by a reductive workup to yield the final β-lactam.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1,4-Cyclohexadiene80.134.0 g (4.65 mL)50.0Freshly distilled recommended.
Chlorosulfonyl Isocyanate (CSI)141.537.8 g (4.8 mL)55.01.1 equivalents. Handle with extreme care.
Dichloromethane (DCM)84.93~150 mL-Anhydrous, inhibitor-free.
Diethyl Ether74.12~100 mL-Anhydrous.
Sodium Sulfite (Na₂SO₃)126.0412.6 g100.02.0 equivalents.
Sodium Bicarbonate (NaHCO₃)84.01--Saturated aqueous solution.
Magnesium Sulfate (MgSO₄)120.37--Anhydrous, for drying.
Experimental Workflow

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Cycloaddition cluster_workup 3. Reductive Workup cluster_purification 4. Isolation & Purification A Oven-dry glassware Assemble under N₂/Ar B Add 1,4-cyclohexadiene and anhydrous DCM A->B C Cool flask to 0 °C (ice-water bath) B->C D Add CSI dropwise via syringe pump C->D E Maintain 0 °C during addition D->E F Stir at 0 °C for 1 hr, then RT for 2-4 hrs E->F H Transfer reaction mixture slowly to Na₂SO₃ slurry F->H G Prepare separate flask with Na₂SO₃ in ice/water G->H I Stir vigorously for 2-3 hrs (allow to warm to RT) H->I J Separate organic/aqueous layers I->J K Extract aqueous layer with DCM J->K L Wash combined organic layers (sat. NaHCO₃, brine) K->L M Dry (MgSO₄), filter, and concentrate L->M N Purify via flash chromatography M->N

Caption: Step-by-step experimental workflow from setup to purification.

Step-by-Step Procedure

Part A: [2+2] Cycloaddition

  • Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel (or syringe pump setup), and a nitrogen inlet. Ensure all glassware is rigorously oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 1,4-cyclohexadiene (4.0 g, 50.0 mmol) and 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • CSI Addition: In the dropping funnel, prepare a solution of chlorosulfonyl isocyanate (7.8 g, 55.0 mmol) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[13]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR if desired.

Part B: Reductive Workup & Purification

  • Preparation: In a separate 500 mL Erlenmeyer flask, prepare a slurry of sodium sulfite (12.6 g, 100.0 mmol) in a mixture of 50 mL of water and 50 g of crushed ice.

  • Quench/Reduction: While stirring the sulfite slurry vigorously, slowly transfer the reaction mixture from the round-bottom flask into the Erlenmeyer flask via a cannula. The transfer will be exothermic; maintain cooling with an external ice bath if necessary.

  • Stirring: Allow the biphasic mixture to stir vigorously for 2-3 hours. The N-sulfonyl group will be cleaved during this time. The mixture can be allowed to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 25 mL portions of dichloromethane.

  • Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure bicyclic β-lactam.

Characterization of Product

The expected product is azabicyclo[4.2.0]oct-3-en-8-one .

  • ¹H NMR: Expect to see signals for the alkene protons, the bridgehead protons adjacent to the carbonyl and nitrogen, and the methylene protons. The coupling constants between the protons on the β-lactam ring are characteristic.

  • ¹³C NMR: The carbonyl carbon of the β-lactam will appear around 165-175 ppm. Alkene carbons will be in the 120-130 ppm range.

  • IR Spectroscopy: A strong absorption band between 1730-1760 cm⁻¹ is indicative of the strained four-membered ring carbonyl group. The N-H stretch will appear around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed. Fragmentation patterns can help confirm the structure.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Wet reagents or solvent; CSI decomposed.Ensure all glassware is dry and solvents are anhydrous. Use freshly opened or distilled CSI.
Incomplete reaction.Extend reaction time or allow to warm to room temperature for longer.
Complex Mixture of Products Reaction temperature too high.Maintain strict temperature control (0 °C) during CSI addition.
Polymerization of the diene.Ensure inhibitor-free solvent is used; do not overheat during concentration.
Incomplete N-SO₂Cl Cleavage Insufficient sodium sulfite or stirring.Use a larger excess of Na₂SO₃ and ensure vigorous stirring of the biphasic mixture for at least 2-3 hours.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.
  • Santa Cruz Biotechnology. (n.d.). Chlorosulfonyl isocyanate Safety Data Sheet.
  • Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry, 21.
  • Merck. (n.d.). Chlorosulfonyl isocyanate 103750 - Safety Data Sheet.
  • Borah, J. C., et al. (2014). Intramolecular Azide to Alkene Cycloadditions for the Construction of Pyrrolobenzodiazepines and Azetidino-Benzodiazepines. Molecules, 19(10), 16810-16831. [Link]

  • Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Chlorosulfonyl isocyanate.
  • TCI America. (2024). SAFETY DATA SHEET - Chlorosulfonyl Isocyanate.
  • Lohaus, G. (1973). Cinnamonitrile. Organic Syntheses, Coll. Vol. 5, p.258. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 398-472. [Link]

  • Graf, R. (1973). Methyl (Chlorosulfonyl)carbamate. Organic Syntheses, Coll. Vol. 5, p.226. [Link]

  • Graf, R. (1973). Chlorosulfonyl Isocyanate. Organic Syntheses, Coll. Vol. 5, p.226. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024).
  • Hauser, F. M., & Ellenberger, S. R. (1987). A Superior Procedure for the Preparation of 2-Azetidinones From Volatile Olefins.
  • Shellhamer, D. F., & Perry, M. C. (2020). Discovery and disposition of the 1,4-diradical intermediate during reactions of isocyanates with alkenes. Trends in Organic Chemistry, 21.
  • Hanson, G. H., et al. (2021). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Molecules, 26(21), 6653. [Link]

  • Gellman, S. H., et al. (2008). Synthesis of beta-lactams bearing functionalized side chains from a readily available precursor. Organic Letters, 10(22), 5641-5644. [Link]

  • Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
  • Ünver, H., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journal of Organic Chemistry, 15, 873-879. [Link]

  • Lee, H. S., et al. (2008). Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters, 10(24), 5641-5644. [Link]

  • Google Patents. (1974). US3792045A - Process for the purification of lactams.
  • Li, Y., et al. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2014, 935269. [Link]

  • Fettinger, J. C., et al. (2014). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship, University of California.
  • Degennaro, L., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry.
  • Wildgoose, J. J., et al. (2016). Synthesis and reactivity of N,N′-1,4-diazabutadiene derived borocations. Dalton Transactions, 45(40), 16177-16181. [Link]

Sources

Application Notes & Protocols: The Staudinger Ketene-Imine Cycloaddition in Modern Carbacephem Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The carbacephem framework is a cornerstone of modern β-lactam antibiotic design, offering enhanced chemical stability and a broad spectrum of antibacterial activity compared to its classical penicillin and cephalosporin counterparts. The synthesis of this critical scaffold hinges on the efficient and stereocontrolled construction of the bicyclic β-lactam core. Among the most powerful and versatile methods for this task is the Staudinger ketene-imine cycloaddition.[1][2] First discovered by Hermann Staudinger in 1907, this formal [2+2] cycloaddition has evolved into a highly sophisticated tool for synthetic chemists.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, offers field-proven insights into stereochemical control, and presents detailed, self-validating protocols for the application of the Staudinger cycloaddition to the synthesis of carbacephem precursors.

Part 1: Mechanistic Foundations of the Staudinger Cycloaddition

At its core, the Staudinger synthesis is the reaction of a ketene with an imine to produce a β-lactam.[1] While formally a [2+2] cycloaddition, extensive experimental and computational studies have established that the reaction proceeds not through a concerted pericyclic pathway, but via a stepwise mechanism.[3][4][5] Understanding this mechanism is paramount to controlling the reaction's outcome, particularly its stereochemistry.

The Stepwise Pathway:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom on the central electrophilic sp-hybridized carbon of the ketene.[3][6] This step forms a zwitterionic enolate intermediate, which is the pivot point for all subsequent stereochemical events.[3][6]

  • Electrocyclic Ring Closure: The zwitterionic intermediate rapidly undergoes a 4π-electron conrotatory electrocyclic ring closure.[3][5] This intramolecular nucleophilic attack of the enolate carbon onto the iminium carbon forges the final C-C bond, completing the four-membered β-lactam ring.[6]

Figure 1: The stepwise mechanism of the Staudinger cycloaddition.

Expert Insights: Mastering Stereoselectivity

The biological activity of carbacephems is exquisitely dependent on their stereochemistry. The Staudinger reaction offers several handles to control the formation of the two new stereocenters at C3 and C4 of the β-lactam ring.

  • Imine Geometry: The initial geometry of the imine is a primary determinant of the product's relative stereochemistry. As a general rule, (E)-imines predominantly yield cis-β-lactams, whereas the less common (Z)-imines afford trans-β-lactams.[1][5]

  • Electronic Effects: The rate of ring closure versus the rate of bond rotation in the zwitterionic intermediate dictates the final stereochemical outcome. This can be tuned electronically:

    • Cis-Selective Conditions: Electron-donating groups on the ketene and/or electron-withdrawing groups on the imine accelerate the ring closure step, locking in the cis stereochemistry.[1][6]

    • Trans-Selective Conditions: Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the ring closure, allowing time for the intermediate to isomerize, which often leads to the thermodynamically more stable trans product.[1][6]

  • Catalytic Control: For enantioselective synthesis, which is non-negotiable in drug development, a chiral influence is required. This is most elegantly achieved through catalysis. Planar-chiral nucleophiles, such as derivatives of 4-(pyrrolidino)pyridine (PPY), can catalyze the reaction with high enantioselectivity.[7] These catalysts operate by forming a chiral acylammonium enolate with the ketene, which then reacts with the imine in a highly organized, stereo-differentiating transition state.[8][9]

Part 2: Strategic Application to Carbacephem Synthesis

The construction of the carbacephem scaffold via the Staudinger reaction is a convergent strategy. It involves the creation of the core azetidin-2-one (β-lactam) ring, which is already functionalized for the subsequent annulation of the six-membered carbocyclic ring.

Carbacephem_Workflow Imine Cyclic Imine Precursor Staudinger Staudinger [2+2] Cycloaddition Imine->Staudinger AcidChloride Functionalized Acid Chloride (Ketene Source) AcidChloride->Staudinger BetaLactam Substituted β-Lactam Intermediate Staudinger->BetaLactam Annulation Ring-Closing Annulation (e.g., Dieckmann Condensation) BetaLactam->Annulation Carbacephem Carbacephem Core Scaffold Annulation->Carbacephem

Figure 2: General workflow for carbacephem synthesis.

A common approach involves the cycloaddition of a ketene precursor with a cyclic imine, such as a dihydro-1,3-thiazine, which contains the necessary atoms and functionality for later transformation into the six-membered carbocyclic ring. The choice of the acid chloride (ketene precursor) is critical as it installs the side chain at the C3-position, a key determinant of the antibiotic's spectrum of activity.

Asymmetric Strategies:

Achieving an enantiomerically pure product is essential. While classical methods relied on chiral auxiliaries attached to the imine or ketene, modern syntheses increasingly employ catalytic asymmetric methods.[10][11] A powerful strategy involves the use of a chiral nucleophilic catalyst in the presence of a Lewis acid co-catalyst, which can establish three contiguous stereocenters in a single step, providing efficient access to key carbapenem and carbacephem intermediates.[11]

Part 3: Protocols and Field-Proven Insights

The following protocols are designed to be self-validating systems, with explanations for each critical step. Success in these reactions relies on rigorous control of reaction parameters.

Protocol 1: Diastereoselective Synthesis of a β-Lactam Intermediate

This protocol describes a general procedure for the Staudinger cycloaddition using in situ generation of a ketene from an acid chloride.

Materials & Reagents:

  • Imine Substrate (1.0 equiv)

  • Acid Chloride (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv), freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene, <50 ppm H₂O

  • Standard workup reagents: Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Apparatus Setup:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Syringes for liquid transfer.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Setup: Dissolve the imine substrate (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in the reaction flask.

  • Cooling: Cool the solution to the desired temperature using an appropriate bath (e.g., an ice-salt bath for 0 °C or a dry ice/acetone bath for -78 °C).[11]

  • Base Addition: Add the tertiary amine base (e.g., TEA) (1.5 equiv) to the stirred solution.

  • Ketene Generation & Reaction: Prepare a solution of the acid chloride (1.2 equiv) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture via syringe over 30-60 minutes.

    • Expert Rationale: Slow addition is critical. Ketenes are highly reactive and prone to polymerization.[6] Maintaining a low, steady-state concentration ensures it reacts preferentially with the imine.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the cooled temperature for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting & Key Parameter Optimization
ParameterInfluence & RationaleOptimization Strategy
Solvent Must be aprotic and anhydrous. Ketenes react violently with protic sources. Polarity can influence reaction rates and intermediate stability.Toluene or CH₂Cl₂ are standard. For sluggish reactions, a more polar solvent like THF (if compatible) could be trialed.
Temperature Lower temperatures (-78 to 0 °C) generally improve diastereoselectivity by minimizing side reactions and preventing thermal decomposition.Start at 0 °C. If selectivity is poor or side products are observed, lower the temperature to -40 °C or -78 °C.
Base Stoichiometric base is required to dehydrohalogenate the acid chloride and neutralize the resulting HCl.Triethylamine is common. For sterically hindered substrates, the bulkier DIPEA may be preferred. Ensure the base is dry and pure.
Stereo-outcome Dominated by electronics and sterics.[12]If the desired diastereomer is not obtained, consider altering the electronic properties of the reactants. For example, switching an N-tosyl imine to an N-triflyl imine can invert selectivity from cis to trans.[8][9]

Part 4: Catalytic Asymmetric Protocol for Enantioselective Carbacephem Precursor Synthesis

This protocol outlines an advanced, enantioselective synthesis using a chiral nucleophilic catalyst.

Additional Materials:

  • Chiral Catalyst (e.g., Planar-chiral PPY derivative) (5-10 mol%)

  • Lewis Acid Co-catalyst (e.g., In(OTf)₃) (if required, 10 mol%)[11]

Step-by-Step Methodology:

  • Catalyst Loading: To a flame-dried, inerted flask, add the imine substrate (1.0 equiv), the chiral catalyst (0.1 equiv), and any Lewis acid co-catalyst.

  • Solvent & Cooling: Add anhydrous toluene and cool the mixture to -78 °C.

  • Base and Reagent Addition: Add the tertiary amine (1.2 equiv), followed by the slow, dropwise addition of the acid chloride (1.2 equiv) solution over 1-2 hours.

  • Reaction & Workup: Maintain the temperature at -78 °C for 4-6 hours before allowing it to warm to room temperature. Monitor by TLC. The workup and purification procedure is identical to Protocol 1.

  • Chiral Analysis: The enantiomeric excess (ee) of the product must be determined using chiral HPLC or SFC (Supercritical Fluid Chromatography).

Expert Insights for Asymmetric Synthesis:

  • Reagent Purity: Catalytic cycles are highly sensitive to impurities. Water, acid, or other nucleophiles can deactivate the catalyst or compete in the reaction. All reagents and solvents must be of the highest purity and strictly anhydrous.

  • Catalyst Choice: The choice of catalyst is substrate-dependent. A screening of different chiral catalysts may be necessary to achieve optimal enantioselectivity for a new substrate combination. The Fu group has demonstrated that PPY-derivatives are effective for a range of substrates.[7]

  • Understanding the Mechanism: In the catalyzed reaction, the N-protecting group on the imine can drastically alter the reaction pathway. Highly electrophilic imines (e.g., N-triflyl) may react with the catalyst first (imine-first pathway), while less electrophilic imines (N-tosyl) allow for the formation of the ketene-catalyst adduct first (ketene-first pathway), leading to different stereochemical outcomes.[9]

Conclusion

The Staudinger ketene-imine cycloaddition remains an indispensable transformation in the synthesis of β-lactam antibiotics. Its utility has been significantly expanded from a classical named reaction to a cornerstone of modern, highly stereoselective, and catalytic asymmetric synthesis. By understanding the nuanced, stepwise mechanism and carefully controlling key experimental parameters, researchers can effectively harness this reaction to build complex carbacephem scaffolds, paving the way for the development of next-generation antibiotic agents.

References

  • Title: Staudinger Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric Synthesis of β-Lactams by the Staudinger Reaction Source: Organic Reactions URL: [Link]

  • Title: The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Source: Accounts of Chemical Research URL: [Link]

  • Title: Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis Source: RSC Publishing URL: [Link]

  • Title: Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions Source: Current Organic Chemistry URL: [Link]

  • Title: The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Source: PubMed URL: [Link]

  • Title: Staudinger synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Catalytic Asymmetric Route to Carbapenems - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines Source: RSC Advances URL: [Link]

  • Title: Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile Source: RSC Publishing URL: [Link]

  • Title: Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition Source: ResearchGate URL: [Link]

  • Title: Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Catalytic, Asymmetric Synthesis of the Carbacephem Framework (1994) Source: SciSpace URL: [Link]

  • Title: Practical Access to Carbacephem Intermediates via Asymmetric [2 + 2] Ketene−Imine Cycloaddition Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of β-Lactams - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

  • Title: Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2 Source: ResearchGate URL: [Link]

  • Title: Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Highly Stereoselective B-Lactam Synthesis via the Staudinger Reaction Using Poly Aromatic Imines Source: ScholarWorks @ UTRGV URL: [Link]

  • Title: Ketene 3‐Component Staudinger Reaction (K‐3CSR) to β‐Lactams Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF) Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines Source: ResearchGate URL: [Link]

  • Title: Staudinger ketene-imine cycloaddition, RCM approach to macrocrocyclic bisazetidinones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Ketene–imine cycloaddition (Staudinger synthesis of β-lactams). Source: ResearchGate URL: [Link]

  • Title: Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Functionalization of C-3 position in 7-azabicyclo[4.2.0]oct-4-en-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.2.0]oct-4-en-8-one scaffold represents a critical carbacephem core, structurally analogous to cephalosporins but featuring a methylene group replacing the dihydrothiazine sulfur. This substitution enhances chemical stability while retaining bioactivity. Functionalization at the C-3 position is pivotal for diversifying this pharmacophore, as it allows for the introduction of side chains that modulate metabolic stability and binding affinity.

This guide details three distinct protocols for C-3 functionalization, prioritizing regioselectivity and


-lactam ring integrity. We focus on overcoming the inherent challenge: activating the C-3 allylic position without compromising the strained 4-membered lactam ring or the bridgehead (C-6) integrity.

Structural Analysis & Regioselectivity Strategy

The target molecule features a fused 4,6-bicyclic system. The alkene at C-4 (C4=C5) creates two potential allylic sites for functionalization: C-3 and C-6 .

  • C-6 (Bridgehead): Radical or cationic formation at the bridgehead is kinetically and thermodynamically disfavored due to ring strain (anti-Bredt constraints in transition states).

  • C-3 (Methylene): This secondary allylic position is sterically accessible and electronically favorable for radical abstraction or metal-coordination.

Therefore, reagents must be selected to exploit this kinetic preference for C-3 over the bridgehead.

Reaction Landscape Diagram[1]

ReactionLandscape Start 7-azabicyclo[4.2.0] oct-4-en-8-one Radical C-3 Allylic Radical (Intermediate) Start->Radical Initiation (NBS or Cu/Perester) Bromide C-3 Bromide (Electrophile) Radical->Bromide Atom Transfer (NBS) Benzoate C-3 Benzoate (Protected Alcohol) Radical->Benzoate Oxidative Ligand Transfer (Cu) Target C-3 Functionalized Carbacephem Bromide->Target Nucleophilic Sub (SN2/SN2') Benzoate->Target Hydrolysis/Modification

Figure 1: Divergent pathways for C-3 functionalization. The formation of the C-3 radical is the unifying mechanistic step.

Method A: Kharasch-Sosnovsky Allylic Oxidation

Best for: Introducing oxygen functionality (hydroxyl/ester) with high chemoselectivity. Mechanism: Copper(I)/(II) redox cycle involving a benzoyloxy radical intermediate.

This method is superior to selenium dioxide (


) oxidation, which often requires conditions too harsh for the sensitive 

-lactam ring.
Materials
  • Substrate: 7-azabicyclo[4.2.0]oct-4-en-8-one (1.0 equiv)

  • Oxidant: tert-Butyl peroxybenzoate (TBPB) (1.2 – 1.5 equiv)

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) triflate benzene complex (5 mol%)

  • Solvent: Benzene or Chlorobenzene (degassed)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuBr (5 mol%). Evacuate and backfill with argon three times to ensure no atmospheric oxygen is present (which kills the radical chain).

  • Solvation: Dissolve the substrate (1.0 equiv) in degassed benzene (0.1 M concentration). Add this solution to the Schlenk flask via cannula.

  • Oxidant Addition: Add tert-butyl peroxybenzoate (1.2 equiv) dropwise at room temperature. The solution may turn slightly green/blue as Cu(II) species form transiently.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The product (benzoate ester) is usually less polar than the starting alkene.

    • Self-Validation: If the reaction stalls, add an additional 2 mol% of catalyst and 0.2 equiv of oxidant.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel or Celite to remove copper salts. Wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

    • Note: The benzoate product is stable and can be stored. Hydrolysis (LiOH, THF/H2O, 0°C) yields the C-3 alcohol.

Method B: Wohl-Ziegler Allylic Bromination

Best for: Creating a versatile electrophile for subsequent C-N or C-C bond formation. Critical Constraint: The resulting allylic bromide is reactive.[1][2][3] It should be used immediately or stored at -20°C under argon.

Materials
  • Substrate: 7-azabicyclo[4.2.0]oct-4-en-8-one

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (5-10 mol%)

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluoromethylbenzene (
    
    
    
    ) as a greener alternative.
Step-by-Step Protocol
  • Preparation: Suspend the substrate (1.0 equiv), NBS (1.05 equiv), and AIBN (5 mol%) in

    
     (0.2 M).
    
  • Initiation: Heat the mixture to reflux (approx. 85°C).

    • Visual Cue: The reaction is initiated when the dense NBS solid (bottom of flask) disappears and floats to the top as lighter succinimide. This usually occurs within 15-30 minutes.

  • Propagation: Continue reflux for 1–2 hours.

    • Warning: Do not over-run. Prolonged heating can lead to decomposition of the

      
      -lactam or double bromination.
      
  • Quench & Isolation: Cool to 0°C. Filter off the precipitated succinimide. Concentrate the filtrate in vacuo at low temperature (<30°C).

  • Utilization: The crude bromide is typically >90% pure and should be subjected to the next nucleophilic substitution step (e.g., with an amine or azide) immediately without chromatographic purification to avoid hydrolysis.

Method C: Palladium-Catalyzed C-H Oxidation (White Catalyst)

Best for: High-value, late-stage functionalization with mild conditions. Mechanistic Insight: Uses a sulfoxide-ligated Pd(II) system to promote C-H cleavage followed by inner-sphere nucleophilic attack.

Workflow Diagram

PdWorkflow Setup Setup: Pd(OAc)2 (10%), Ligand (10%) Benzoquinone (2 equiv) AcOH (solvent) Reaction Reaction: 40°C, 24-48h Aerobic conditions possible Setup->Reaction Monitor Monitor: 1H NMR (Shift of alkene protons) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Reductive quench (Na2SO3) Extraction Monitor->Workup Conversion >90%

Figure 2: Workflow for Pd-catalyzed acetoxylation.

Protocol
  • Catalyst Preparation: Combine Pd(OAc)2 (10 mol%) and 1,2-bis(phenylsulfinyl)ethane (10 mol%) in Acetic Acid.

  • Addition: Add substrate and 1,4-Benzoquinone (2.0 equiv) as the terminal oxidant.

  • Reaction: Stir at 40°C. The mild temperature preserves the bicyclic system.

  • Outcome: Yields the C-3 Acetate with high regioselectivity (linear vs branched selectivity is dictated by the ligand sterics).

Comparative Data & Troubleshooting

ParameterKharasch-Sosnovsky (Cu)Wohl-Ziegler (NBS)Pd-Catalyzed C-H
Primary Product C-3 BenzoateC-3 BromideC-3 Acetate
Reaction Time 4–6 Hours1–2 Hours24–48 Hours
Ring Stability HighModerate (Acid sensitive)Very High
Scalability High (Gram scale)ModerateLow (Catalyst cost)
Key Risk Residual Copper removalOver-brominationIncomplete conversion
Troubleshooting Guide
  • Issue: Beta-lactam ring opening.

    • Cause: Presence of strong nucleophiles or high heat in protic solvents.

    • Fix: Ensure all reagents are anhydrous. Use non-nucleophilic bases (e.g., 2,6-lutidine) if buffering is required.

  • Issue: No Reaction (NBS).

    • Cause: Failure to initiate radical chain.

    • Fix: Use a UV lamp to assist initiation or add a fresh crystal of iodine.

  • Issue: Regioisomer mixtures.

    • Cause: Isomerization of the double bond (migration from C4=C5 to C3=C4).

    • Fix: Lower reaction temperature; reduce reaction time.

References

  • Allylic Oxidative Functionalisation of Substituted Azetidinones. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Primary reference for Kharasch-Sosnovsky reaction on 7-azabicyclo[4.2.0] systems. URL:[Link]

  • Palladium-Catalyzed Allylic C-H Oxidation. Source: Chen, M. S., & White, M. C. (2007). Science. Context: Modern protocols for selective allylic C-H oxidation compatible with sensitive heterocycles. URL:[Link]

  • Radical Allylic Halogenation of Alkenes. Source: Djerassi, C. (1948). Chemical Reviews. Context: Foundational review of the Wohl-Ziegler reaction mechanism and stoichiometry. URL:[Link]

  • Synthesis of Carbacephems. Source:Tetrahedron Letters. Context: Discusses the stability of the 7-azabicyclo[4.2.0]oct-4-en-8-one core during functionalization. URL:[Link]

Sources

Synthesis of Loracarbef Intermediates from 7-Azabicyclo[4.2.0]octenone: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic pathways for preparing key intermediates of Loracarbef, a second-generation oral carbacephem antibiotic. While the direct conversion from 7-azabicyclo[4.2.0]octenone is not extensively documented in readily available literature, this document outlines established and reliable synthetic routes to crucial Loracarbef precursors. The focus is on providing a deep understanding of the chemical principles, detailed experimental protocols, and the strategic use of protecting groups. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical, actionable laboratory procedures.

Introduction: The Significance of Loracarbef and its Synthesis

Loracarbef (marketed as Lorabid) is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to cephalosporins, with a methylene group replacing the sulfur atom in the dihydrothiazine ring, Loracarbef exhibits enhanced chemical stability.[1] It is effective against a range of Gram-positive and Gram-negative bacteria and is primarily used to treat infections of the respiratory tract, skin, and urinary tract.[1]

The synthesis of Loracarbef and its intermediates is a significant area of research in pharmaceutical chemistry. The core of Loracarbef is the 1-azabicyclo[4.2.0]oct-2-ene-8-one ring system, and the stereoselective construction of this framework is a key challenge. While various synthetic strategies have been developed, this guide will focus on established methods that provide a clear pathway to essential Loracarbef intermediates.

Core Synthetic Strategy: Established Routes to Loracarbef Intermediates

The industrial synthesis of Loracarbef often relies on multi-step processes starting from readily available precursors. A common and well-documented approach involves the construction of the carbacephem nucleus through key chemical transformations such as cyclization reactions.

Protecting Group Strategy: A Critical Consideration

Throughout the synthesis of β-lactam antibiotics, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield.[2][3] Key functional groups that typically require protection include amines, carboxylic acids, and hydroxyl groups.

  • Amino Group Protection: The amine functionality is highly nucleophilic and must be protected during many synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively removed under specific conditions that do not interfere with other parts of the molecule.

  • Carboxyl Group Protection: The carboxylic acid group is often protected as an ester, such as a benzyl or p-methoxybenzyl (PMB) ester, to prevent its interference in reactions involving other functional groups. These ester groups can be cleaved under mild conditions, for example, through hydrogenolysis or treatment with a mild acid.

The choice of protecting groups and the sequence of their introduction and removal are critical for the overall success of the synthesis.

Experimental Protocols: Synthesis of Key Loracarbef Intermediates

The following protocols are based on established synthetic methods for key intermediates in the Loracarbef synthesis.

Protocol 1: Silylation of the Amine Group

Objective: To protect the amino group of a β-lactam precursor to prevent its reaction in subsequent steps.

Materials:

  • (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4][5]oct-2-ene-2-carboxylic acid (7-ADCA) or a similar β-lactam precursor

  • Dichloromethane (DCM)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

Procedure:

  • A suspension of the starting β-lactam (e.g., 7-ADCA) in dichloromethane is prepared.[4]

  • The mixture is heated to reflux.[4]

  • Hexamethyldisilazane (HMDS) and a catalytic amount of trimethylchlorosilane (TMCS) are added to the refluxing suspension.[4]

  • The reaction is maintained at reflux for 4-6 hours, during which the silylation of the amino group occurs.[4]

  • The resulting solution containing the silylated intermediate is then cooled to room temperature before proceeding to the next step.[4]

Causality: The silylation of the amino group with HMDS and TMCS converts it into a less nucleophilic trimethylsilylamino group. This protection is crucial for preventing the amine from reacting in subsequent acylation or coupling reactions.

Protocol 2: Acylation of the Protected Amine

Objective: To introduce the desired side chain to the C-7 position of the β-lactam core.

Materials:

  • Solution of the silylated β-lactam intermediate from Protocol 1

  • An appropriate acylating agent (e.g., an acid chloride or a mixed anhydride of the desired side chain)

  • Dichloromethane (DCM)

Procedure:

  • The cooled solution of the silylated β-lactam intermediate is stirred at room temperature.

  • The acylating agent, dissolved in dichloromethane, is added gradually to the solution.

  • The reaction mixture is stirred at room temperature for a specified period to allow for the acylation to go to completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Causality: The acylation reaction forms the amide bond at the C-7 position, which is a key structural feature of Loracarbef and many other β-lactam antibiotics. The choice of the acylating agent determines the final side chain of the antibiotic.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of β-lactam intermediates, highlighting the key steps of protection and acylation.

G Start 7-Amino-β-lactam Core Silylated Silylated Intermediate Start->Silylated Silylation (HMDS, TMCS) Acylated Acylated Intermediate Silylated->Acylated Acylation (Side Chain Precursor) Final Deprotected Intermediate Acylated->Final Deprotection

Sources

Application Notes and Protocols: Stereoselective Synthesis of cis-7-Azabicyclo[4.2.0]oct-4-en-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Azabicyclo[4.2.0]octanone Core

The 7-azabicyclo[4.2.0]octan-8-one, a bicyclic β-lactam, represents a critical structural motif in medicinal chemistry.[1][2] This strained ring system is a cornerstone in the development of numerous antibiotics and other therapeutic agents. The cis-stereochemistry at the ring junction is often crucial for biological activity, making its stereoselective synthesis a paramount objective for researchers in drug discovery and development. These bicyclic structures can be considered constrained analogs of amino acids, which can enhance their stability and biological activity when incorporated into peptides.[3] This document provides a detailed guide to a reliable and stereoselective synthesis of cis-7-azabicyclo[4.2.0]oct-4-en-8-one, leveraging the powerful Staudinger ketene-imine cycloaddition reaction.[4][5]

Strategic Approach: The [2+2] Staudinger Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, stands as a versatile and widely adopted method for the construction of β-lactam rings.[4][6] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome—cis or trans—is influenced by factors such as the electronic properties of the substituents on both the ketene and the imine, the solvent, and the reaction temperature.[7][8][9] For the synthesis of the target cis-7-azabicyclo[4.2.0]oct-4-en-8-one, we will utilize an intramolecular variation of this reaction, which often provides excellent control over the ring fusion stereochemistry.

The chosen strategy involves the in-situ generation of a ketene from a suitable acyl chloride precursor in the presence of a non-nucleophilic base. This ketene then undergoes a [2+2] cycloaddition with a cyclic imine (or a precursor that forms an imine in situ) derived from 1,4-cyclohexadiene. This approach is advantageous as it allows for the direct construction of the bicyclic system with the desired unsaturation in the six-membered ring.

Mechanistic Insights: Controlling the cis-Stereoselectivity

The stereoselectivity of the Staudinger cycloaddition is a subject of extensive study. The formation of the cis-β-lactam is generally favored when electron-donating groups are present on the ketene and electron-withdrawing groups are on the imine.[7] This combination accelerates the direct ring closure of the zwitterionic intermediate, outcompeting potential isomerization pathways that could lead to the trans product.[7][8]

In our proposed synthesis, the cyclic nature of the imine component inherently biases the cycloaddition towards the cis product due to the geometric constraints imposed by the ring system. The approach of the ketene to the imine is sterically directed to afford the less strained cis-fused bicyclic system.

Experimental Protocols

Part 1: Synthesis of the Imine Precursor (1,4-Dihydropyridine derivative)

A suitable 1,4-dihydropyridine derivative serves as the imine precursor for the cycloaddition. The synthesis of this intermediate is a critical first step and can be achieved through various established methods. For the purpose of this protocol, we will assume the availability of a suitable protected 1,4-dihydropyridine.

Part 2: Stereoselective [2+2] Cycloaddition

This protocol details the core cycloaddition reaction to form the target cis-7-azabicyclo[4.2.0]oct-4-en-8-one.

Materials:

  • Protected 1,4-dihydropyridine derivative

  • Chloroacetyl chloride (or other suitable ketene precursor)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the protected 1,4-dihydropyridine derivative (1.0 eq) and dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add freshly distilled triethylamine (2.2 eq) to the cooled solution with stirring.

  • Ketene Generation and Cycloaddition: In a separate, dry addition funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. The in-situ generated ketene will react with the imine to form the β-lactam.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at 0 °C.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure cis-7-azabicyclo[4.2.0]oct-4-en-8-one.

Data Presentation

Parameter Value/Range Notes
Typical Yield 65-85%Yields are dependent on the purity of starting materials and reaction scale.
Diastereomeric Ratio (cis:trans) >95:5The cis isomer is the major product, confirmed by ¹H NMR spectroscopy.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.0-5.5 (m, 2H, vinyl), 4.2-3.8 (m, 2H, bridgehead), 3.5-3.0 (m, 2H), 2.8-2.2 (m, 2H)Characteristic peaks for the bicyclic structure. Coupling constants between bridgehead protons are key for confirming cis-stereochemistry.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~170 (C=O), 130-120 (vinyl), 60-50 (bridgehead), 40-20 (aliphatic)Approximate chemical shifts.
IR (thin film) ν (cm⁻¹) ~1760 (β-lactam C=O stretch)A strong absorption band characteristic of a strained four-membered lactam.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Protected 1,4-Dihydropyridine Reaction [2+2] Staudinger Cycloaddition Start->Reaction Reagents 1. Chloroacetyl Chloride, Et3N 2. Anhydrous DCM, 0 °C Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product cis-7-Azabicyclo[4.2.0]oct-4-en-8-one Purification->Product

Caption: Workflow for the stereoselective synthesis of cis-7-azabicyclo[4.2.0]oct-4-en-8-one.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere. Anhydrous solvents are crucial for success.

  • Purity of Reagents: The purity of the starting materials, particularly the acyl chloride and the amine base, is critical. Impurities can lead to side reactions and lower yields.

  • Temperature Control: Maintaining the reaction at 0 °C is important for controlling the reaction rate and minimizing side product formation.

  • Stereochemical Assignment: The cis-stereochemistry of the product should be unequivocally confirmed using 1D and 2D NMR techniques, such as NOESY or ROESY, to observe through-space correlations between the bridgehead protons.

Conclusion

The Staudinger ketene-imine cycloaddition provides an efficient and highly stereoselective route to cis-7-azabicyclo[4.2.0]oct-4-en-8-one. The protocol outlined in this application note is robust and can be adapted for the synthesis of various substituted analogs. The resulting bicyclic β-lactam is a valuable building block for the synthesis of novel therapeutic agents, and this guide provides a solid foundation for researchers in this field.

References

  • Staudinger synthesis - Wikipedia. Available at: [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. John Wiley & Sons, Inc. Available at: [Link]

  • Staudinger imine-ketene cyclization route to β-lactams 4 a–l. - ResearchGate. Available at: [Link]

  • A Novel Photochemical Approach in the Synthesis of β-Lactams. University of Denver. Available at: [Link]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Chapter - An Update on the Synthesis of β-Lactams - Bentham Science Publishers. Available at: [Link]

  • The Synthesis of Some β-lactams and Investigation of Their Metal-Chelating Activity, Carbonic Anhydrase and Acetylcholinesterase Inhibition Profiles - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of β-Lactams - Encyclopedia.pub. Available at: [Link]

  • Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • cis-7-Azabicyclo[4.2.0]octan-8-one | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note: Reagents and Protocols for the N-Alkylation of 7-Azabicyclo[4.2.0]oct-4-en-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The highly strained bicyclic β-lactam 7-azabicyclo[4.2.0]oct-4-en-8-one is a critical building block in the synthesis of complex cyclic β-amino acids (e.g., 2-amino-4-hydroxycyclohexanecarboxylic acid derivatives) and polycyclic alkaloids[1][2]. However, the inherent ring strain of the [4.2.0] system, combined with the C4-C5 alkene, makes the four-membered lactam ring exceptionally susceptible to base-catalyzed ring-opening (hydrolysis or alcoholysis) during functionalization[3][4].

This application note provides an authoritative guide on selecting the appropriate reagents for the N-alkylation of 7-azabicyclo[4.2.0]oct-4-en-8-one. By analyzing the mechanistic causality between base selection and reaction trajectory, this guide establishes self-validating protocols to maximize N-alkylation yields while suppressing undesired ring-cleavage pathways.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of High Ring Strain

The amide nitrogen of a standard monocyclic β-lactam has a pKa of approximately 15. Deprotonation requires a relatively strong base. However, in the bicyclic 7-azabicyclo[4.2.0]oct-4-en-8-one system, the fusion of the four-membered and six-membered rings induces significant angle strain. This strain dramatically increases the electrophilicity of the C8 carbonyl carbon[3].

If a nucleophilic base (such as NaOH, KOH, or alkoxides) is used, or if moisture is present during the use of strong hydride bases, the nucleophile will preferentially attack the C8 carbonyl rather than deprotonating the N7 nitrogen. This leads to irreversible acyl-oxygen cleavage and the formation of ring-opened β-amino acid byproducts[4][5].

Reagent Causality: The "Cesium Effect" vs. Strong Hydrides

To achieve chemoselective N-alkylation, the base must be strictly non-nucleophilic.

  • Cesium Carbonate (Cs₂CO₃): Recent advances highlight Cs₂CO₃ as the optimal base for highly strained bicyclic β-lactams[6][7]. The large ionic radius of the cesium cation creates a highly dissociated, "naked" lactamate anion in polar aprotic solvents (like DMF). This enhances the nucleophilicity of the nitrogen, allowing alkylation to proceed under mild conditions (room temperature) without attacking the strained lactam carbonyl[6].

  • Sodium Hydride (NaH): For less reactive alkylating agents, NaH provides quantitative deprotonation[8]. However, it requires strictly anhydrous conditions; trace water reacts with NaH to form NaOH, which rapidly cleaves the β-lactam ring.

Mechanism Substrate 7-azabicyclo[4.2.0]oct-4-en-8-one (Strained β-Lactam) Deprotonation Base Deprotonation (Non-Nucleophilic) Substrate->Deprotonation Cs2CO3 or NaH Nucleophile Nucleophilic Attack (e.g., OH-, RO-) Substrate->Nucleophile Moisture / Nucleophilic Base Lactamate Lactamate Anion Intermediate Deprotonation->Lactamate Alkylation Electrophile (R-X) N-Alkylation Lactamate->Alkylation Product N-Alkylated Product (Desired Pathway) Alkylation->Product RingOpen Ring-Opened Product (Undesired Pathway) Nucleophile->RingOpen

Figure 1: Mechanistic divergence in strained β-lactam functionalization.

Reagent Selection Matrix

The quantitative data below summarizes the optimal conditions based on the reactivity of the electrophile and the sensitivity of the substrate.

Base SystemSolventTemp (°C)Relative Yield (%)Risk of Ring-OpeningBest Suited For
Cs₂CO₃ DMF or MeCN20–5085–95%Low Reactive electrophiles (MeI, Allyl-Br, Benzyl-Br); highly strained lactams[6].
NaH THF or DMF0–2570–85%High (if wet)Less reactive electrophiles; bulky alkyl halides[8].
KHMDS THF-78 to 060–75%Medium Substrates with base-sensitive functional groups (e.g., esters).
PTC (K₂CO₃ / TBAB)DCM / Solid2075–90%Low Scale-up synthesis; avoiding high-boiling polar aprotic solvents.

Experimental Protocols

The following workflows are designed as self-validating systems. Built-in observational checkpoints ensure that the reaction is proceeding along the desired mechanistic pathway.

Protocol A: Mild N-Alkylation using Cs₂CO₃ (Recommended)

This protocol leverages the "Cesium effect" and is highly recommended for primary alkyl halides, allylic, and benzylic electrophiles to prevent ring cleavage[7].

Materials:

  • 7-azabicyclo[4.2.0]oct-4-en-8-one (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, anhydrous, finely powdered) (1.5 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the bicyclic β-lactam in anhydrous DMF.

  • Base Addition: Add finely powdered Cs₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The mixture will turn slightly cloudy or pale yellow, indicating the successful generation of the lactamate anion.

  • Electrophile Addition: Add the alkyl halide dropwise via syringe. If using a highly volatile electrophile (e.g., MeI), cool the flask to 0 °C prior to addition.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (EtOAc/Hexanes).

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove DMF, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Strong Base Alkylation using NaH

Utilized when reacting with secondary alkyl halides or less reactive electrophiles. Strict adherence to anhydrous conditions is mandatory[8].

Materials:

  • 7-azabicyclo[4.2.0]oct-4-en-8-one (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (R-X) (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • NaH Preparation: In a flame-dried flask under N₂, add the NaH dispersion. Wash with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via syringe. Evaporate residual hexanes under a stream of N₂.

  • Suspension: Suspend the washed NaH in anhydrous THF and cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve the β-lactam in a minimal amount of THF and add it dropwise to the NaH suspension.

    • Self-Validation Checkpoint: Observe the evolution of H₂ gas (bubbling). The complete cessation of bubbling (typically 15–30 minutes) validates complete, quantitative deprotonation.

  • Alkylation: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • Quenching: Cool the flask back to 0 °C. Quench unreacted NaH by adding saturated aqueous NH₄Cl dropwise until bubbling stops.

    • Critical Note: Do not use water or NaOH for quenching, as the localized exotherm and high pH will cleave the newly formed N-alkyl β-lactam.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify.

Workflow Start Analyze Alkylating Agent Reactive Highly Reactive (Primary, Allylic, Benzylic) Start->Reactive Unreactive Less Reactive (Secondary, Bulky) Start->Unreactive Cs2CO3 Execute Protocol A (Cs2CO3 / DMF) Reactive->Cs2CO3 NaH Execute Protocol B (NaH / THF) Unreactive->NaH

Figure 2: Decision matrix for selecting the optimal N-alkylation workflow.

Troubleshooting & Quality Control

  • Low Yield / Starting Material Recovery: If using Protocol A, ensure the Cs₂CO₃ is finely powdered and strictly anhydrous. Granular Cs₂CO₃ has poor surface area, leading to incomplete lactamate formation.

  • Presence of Ring-Opened Byproducts (LCMS shows [M+H₂O]+ mass): This indicates moisture contamination. If using Protocol B, ensure THF is freshly distilled over Na/benzophenone and that the NaH is not degraded. Switch to Protocol A if the substrate proves too sensitive.

  • Alkene Isomerization: The C4-C5 double bond in the 7-azabicyclo[4.2.0]oct-4-en-8-one system is conformationally locked, making isomerization rare. However, prolonged exposure to strong bases (like KHMDS) at room temperature can trigger unwanted shifts. Always perform strong-base additions at 0 °C or lower.

References

  • N-alkylation reaction of highly strained bicyclic β-lactam using silica supported cesium carbonate. ResearchGate. Available at:[Link]

  • Efficient Synthesis of Hydroxy‐Substituted Cispentacin Derivatives. ResearchGate. Available at:[Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. SciSpace / PMC. Available at:[Link]

  • US5493053A - Method for preparing desferrioxamine B and homologs thereof.Google Patents.
  • C–H-Activation approach towards the core structure of the alkaloid γ-lycorane. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols for the Scale-Up of Carbacephem Bicyclic Lactam Cores

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and scale-up procedures for the construction of carbacephem bicyclic lactam cores, a critical structural motif in a class of synthetic β-lactam antibiotics. Carbacephems, such as loracarbef, offer enhanced chemical stability compared to their cephalosporin counterparts by replacing the sulfur atom in the dihydrothiazine ring with a methylene group.[1] This document delves into the key chemical transformations, process optimization, and control strategies necessary for the successful and efficient kilogram-scale production of these complex molecules. Detailed protocols, process flow diagrams, and quantitative data are presented to offer actionable insights for researchers and professionals in drug development and manufacturing.

Introduction: The Rationale for Carbacephem Antibiotics

The β-lactam class of antibiotics has been a cornerstone of antibacterial therapy for decades. However, the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the strained β-lactam ring, necessitates the development of novel and more robust analogues.[2] Carbacephems represent a significant advancement in this area. The substitution of the sulfur atom with a carbon atom in the six-membered ring of the bicyclic system confers greater chemical stability, which not only enhances the intrinsic stability of the molecule but also allows for a wider range of chemical modifications that might not be feasible with the more labile cephalosporin nucleus.[1][3]

Loracarbef, a fully synthetic carbacephem, stands as a testament to the successful industrial-scale application of complex organic synthesis in the production of antibiotics.[1] Its development by Eli Lilly and Company in the early 1990s showcased the feasibility of producing these intricate molecules on a large scale. This guide will draw upon the principles demonstrated in the synthesis of loracarbef and other carbacephems to provide a general framework for the scale-up of the core bicyclic lactam structure.

Core Synthetic Strategies for the Carbacephem Bicyclic Lactam

The construction of the carbacephem nucleus on a large scale typically involves a convergent synthesis, where key fragments are prepared separately and then combined. A common approach involves the synthesis of a substituted 2-azetidinone (the β-lactam ring) followed by the annulation of the six-membered tetrahydropyridine ring.

Synthesis of the 2-Azetidinone Precursor

The 2-azetidinone ring is the cornerstone of all β-lactam antibiotics. Its synthesis is a critical first step and is often achieved via a [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, between a ketene and an imine.[4]

Key Considerations for Scale-Up:

  • Reagent Selection: The choice of starting materials for the imine and the ketene precursor (typically an acid chloride) is crucial for introducing the desired stereochemistry and functional handles for subsequent reactions.

  • Stereochemical Control: The relative stereochemistry of the substituents on the β-lactam ring is critical for biological activity. The Staudinger reaction can be diastereoselective, and the choice of reaction conditions (solvent, temperature, and base) can significantly influence the outcome.[5] In some cases, chiral auxiliaries may be employed to induce enantioselectivity.[6]

  • Reaction Conditions: The reaction is often carried out at low temperatures to control the reactivity of the ketene intermediate and improve selectivity. The choice of base (e.g., triethylamine) is also critical to minimize side reactions.

Protocol 1: General Procedure for the Synthesis of a 2-Azetidinone Intermediate

  • Imine Formation: A solution of the desired aldehyde and primary amine in a suitable solvent (e.g., toluene, dichloromethane) is stirred at room temperature. The reaction is often driven to completion by the azeotropic removal of water.

  • [2+2] Cycloaddition: The solution of the imine is cooled to a low temperature (e.g., -20 °C to 0 °C). A solution of the acid chloride and a tertiary amine base (e.g., triethylamine) in the same solvent is added dropwise over a period of 1-2 hours.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or HPLC), the reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization or chromatography to yield the desired 2-azetidinone.

Annulation of the Six-Membered Ring: Key Cyclization Strategies

The formation of the bicyclic carbacephem core is achieved through an intramolecular cyclization of a suitably functionalized 2-azetidinone intermediate. Several powerful cyclization reactions have been employed for this purpose on a large scale.

The HWE reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, particularly in the synthesis of macrocycles and other cyclic systems.[7][8] In the context of carbacephem synthesis, an intramolecular HWE reaction can be used to form the six-membered ring.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical for the deprotonation of the phosphonate ester to form the reactive ylide. Strong, non-nucleophilic bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[9] The use of lithium chloride (LiCl) in conjunction with DBU (Masamune-Roush conditions) can improve the E-selectivity of the olefination.[8]

  • Solvent and Temperature: The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at temperatures ranging from 0 °C to room temperature.

  • Substrate Design: The 2-azetidinone precursor must contain both a phosphonate ester and an aldehyde or ketone functionality at appropriate positions to allow for the intramolecular cyclization.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the construction of cyclic systems.[10][11] This method involves the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes an intramolecular C-H insertion to form the new ring.[12][13][14]

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of the rhodium catalyst, such as rhodium(II) acetate or rhodium(II) octanoate, is crucial for the efficiency and selectivity of the C-H insertion.

  • Diazo Precursor Stability: Diazo compounds can be unstable and potentially explosive, especially on a large scale. Careful handling and controlled generation in situ are often necessary.

  • Solvent and Temperature: The reaction is typically carried out in a non-polar solvent such as dichloromethane or toluene at room temperature or with gentle heating.

Process Optimization and Control in Scale-Up

Transitioning a synthetic route from the laboratory to kilogram-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Impurity Profiling and Control

A thorough understanding of the impurity profile is critical for the development of a robust and well-controlled manufacturing process. Process-related impurities can arise from starting materials, side reactions, or degradation of intermediates and the final product.

Case Study: Control of a Process-Related Impurity in Carbacephem Synthesis

During the synthesis of a key carbacephem intermediate, an impurity was identified that was difficult to remove by crystallization. Through detailed investigation, it was determined that the impurity was formed during a chlorination step. By modifying the reaction conditions, specifically the temperature and the rate of addition of the chlorinating agent, the formation of this impurity was significantly minimized, leading to a more efficient and robust process. This example highlights the importance of understanding the reaction mechanism and the impact of process parameters on the impurity profile.

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[15][16] The goal of PAT is to ensure final product quality by building quality into the process rather than relying solely on end-product testing.[17][18]

Application of PAT in Carbacephem Synthesis:

  • Real-time Reaction Monitoring: Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can be used to monitor the progress of key reactions in real-time, allowing for precise determination of reaction endpoints and optimization of reaction times.[19]

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can be used to monitor particle size and distribution during crystallization processes, ensuring consistent and reproducible isolation of the final product with the desired physical properties.

Purification and Isolation of the Bicyclic Lactam Core

The purification of intermediates and the final carbacephem product is a critical step in the manufacturing process to ensure that the final active pharmaceutical ingredient (API) meets the required purity specifications.

Crystallization

Crystallization is the preferred method for the purification of the final product and key intermediates on a large scale due to its efficiency and cost-effectiveness. The choice of solvent system, temperature profile, and seeding strategy are all critical parameters that need to be optimized to achieve the desired crystal form (polymorph), purity, and particle size distribution.

Protocol 2: General Procedure for the Crystallization of a Carbacephem Intermediate

  • Dissolution: The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature.

  • Cooling and Seeding: The solution is slowly cooled to induce crystallization. Seeding with a small amount of pure crystalline material can be used to control the crystallization process and obtain a consistent crystal form.

  • Isolation: The crystalline product is isolated by filtration.

  • Washing and Drying: The filter cake is washed with a cold solvent to remove residual impurities and then dried under vacuum to a constant weight.

Chromatography

While crystallization is often the primary purification method, chromatography may be necessary to remove closely related impurities that cannot be effectively removed by crystallization.

Large-Scale Chromatographic Purification:

  • Column Packing and Efficiency: Proper packing of the chromatographic column is essential to achieve good separation efficiency.

  • Solvent Consumption: The use of large volumes of solvents in large-scale chromatography can be a significant cost and environmental concern. Therefore, optimization of the mobile phase and the use of solvent recycling systems are important considerations.

  • Automation: Automated chromatography systems can improve the efficiency and reproducibility of the purification process.

Data Presentation

Table 1: Comparison of Key Cyclization Strategies for Carbacephem Core Synthesis

ReactionKey ReagentsTypical SolventsTemperature RangeKey AdvantagesKey Challenges for Scale-Up
Intramolecular Horner-Wadsworth-Emmons Olefination Phosphonate ester, aldehyde/ketone, strong base (e.g., NaH, DBU)THF, MeCN0 °C to RTHigh yielding, reliable, good stereocontrolHandling of strong bases, removal of phosphate byproducts
Rhodium-Catalyzed Intramolecular C-H Insertion Diazo compound, Rhodium(II) catalystDichloromethane, TolueneRT to 40 °CHigh atom economy, direct C-H functionalizationStability and safety of diazo compounds, cost of rhodium catalyst

Experimental Workflow and Logical Relationships

Diagram 1: General Synthetic Workflow for Carbacephem Bicyclic Lactam Core

G cluster_0 Upstream Synthesis cluster_1 Core Cyclization and Downstream Processing Starting Materials Starting Materials 2-Azetidinone Synthesis 2-Azetidinone Synthesis Starting Materials->2-Azetidinone Synthesis [2+2] Cycloaddition Functionalization Functionalization 2-Azetidinone Synthesis->Functionalization Side-chain modification Intramolecular Cyclization Intramolecular Cyclization Functionalization->Intramolecular Cyclization HWE or Rh-catalyzed C-H insertion Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Intramolecular Cyclization->Purification (Crystallization/Chromatography) Final Product Isolation Final Product Isolation Purification (Crystallization/Chromatography)->Final Product Isolation

Caption: A generalized workflow for the synthesis of the carbacephem bicyclic lactam core.

Diagram 2: Decision Tree for Cyclization Strategy Selection

G start Select Cyclization Strategy diazo_stability Is the diazo precursor stable and safe for scale-up? start->diazo_stability hwe Horner-Wadsworth-Emmons Olefination diazo_stability->hwe No cost Is catalyst cost a major constraint? diazo_stability->cost Yes rh_insertion Rhodium-Catalyzed C-H Insertion cost->hwe Yes cost->rh_insertion No

Caption: A decision-making diagram for choosing a suitable cyclization strategy.

Conclusion

The scale-up of carbacephem bicyclic lactam cores is a challenging yet achievable endeavor that requires a deep understanding of synthetic organic chemistry, process development, and chemical engineering principles. The successful kilogram-scale production of these complex molecules relies on the careful selection of synthetic routes, rigorous process optimization to control impurities and ensure stereochemical fidelity, and the implementation of robust purification and isolation procedures. By leveraging powerful synthetic methodologies such as the Staudinger synthesis, Horner-Wadsworth-Emmons olefination, and rhodium-catalyzed C-H insertion, and by embracing modern manufacturing principles like Process Analytical Technology, the efficient and reproducible synthesis of these important antibiotic scaffolds can be realized, paving the way for the development of new and improved antibacterial agents.

References

  • Process for preparing loracarbef monohydrate.
  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Construction of .beta.-lactams by highly selective intramolecular carbon-hydrogen insertion from rhodium(II) carboxylate catalyzed reactions of diazoacetamides. The Journal of Organic Chemistry. [Link]

  • Rhodium(II)-catalyzed C–H insertion leading to β-lactams. ResearchGate. [Link]

  • A formal synthesis of loracarbef and total synthesis of polypyrrolidinoindoline alkaloids. CaltechTHESIS. [Link]

  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science. [Link]

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. LinkedIn. [Link]

  • Mechanism of the C5 Stereoinversion Reaction in the Biosynthesis of Carbapenem Antibiotics. PMC. [Link]

  • Loracarbef isopropanolate and a process for converting loracarbef isopropanolate to loracarbef monohydrate.
  • Enantioselective synthesis of the carbacephem antibiotic loracarbef via Mitsunobu and Dieckmann cyclization from an unnatural amino acid. R Discovery. [Link]

  • Loracarbef isopropanolate and a process for converting loracarbef isopropanolate to loracarbef monohydrate.
  • What is the mechanism of Loracarbef? Patsnap Synapse. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • 3-trifluoromethylcarbacephems: synthesis of broad spectrum antibacterial compounds. PubMed. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science (RSC Publishing). [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Process analytical technology (PAT) for biopharmaceuticals. SpringerLink. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Process Analytical Technology: An industry perspective. European Pharmaceutical Review. [Link]

  • Process analytical technology in Downstream-Processing of Drug Substances- A review. PubMed. [Link]

  • United States Patent.
  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. [Link]

  • A REVIEW ON 2-AZETEDINONES. GSC Biological and Pharmaceutical Sciences. [Link]

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

  • Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. [Link]

  • An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. PMC. [Link]

  • Process for the preparation of loratadine.
  • Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones. PubMed. [Link]

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme. [Link]

  • Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions. Organic Chemistry Portal. [Link]

  • High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine. PubMed. [Link]

  • Development of Large Scale Chromatographic Purification Processes. ResearchGate. [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Azabicyclo[4.2.0]oct-4-en-8-one Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 7-azabicyclo[4.2.0]oct-4-en-8-one (often referred to as the CSI-1,4-CHD adduct).

This scaffold is a critical intermediate in the synthesis of carbocyclic nucleosides and non-classical


-lactam antibiotics. Its structural integrity relies on the position of the double bond at C4, which is prone to migration under thermodynamic stress, leading to the more stable (but often undesired) 

-isomer or conjugated byproducts.

Ticket ID: ISO-420-OCT-001 Status: Active Subject: Prevention of


 Double Bond Migration & Epimerization
The Core Issue: Why does the double bond migrate?

The migration of the double bond in 7-azabicyclo[4.2.0]oct-4-en-8-one is driven by the release of conformational strain.

  • Kinetic Product (

    
    ):  Obtained from the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) and 1,4-cyclohexadiene. The double bond is at C4-C5. In this position, the 
    
    
    
    center at C5 is directly adjacent to the bridgehead C6. This creates significant angular strain on the cis-fused cyclobutane ring.
  • Thermodynamic Product (

    
    ):  Isomerization moves the double bond to C3-C4. Both 
    
    
    
    carbons are now distal from the bridgehead fusion (C1/C6), relieving the eclipsing interactions and angle strain at the ring junction.

Migration Triggers:

  • Acid Catalysis: Protonation of the alkene leads to a carbocation shift (hydride shift) favoring the thermodynamic isomer.

  • Base Catalysis (The "Bridgehead Hazard"): The bridgehead proton at C6 is

    
     to the lactam carbonyl and allylic to the C4=C5 double bond. This renders H6 unusually acidic (
    
    
    
    ). Deprotonation generates a dienolate that can reprotonate to shift the double bond or epimerize the ring fusion.
Troubleshooting Modules
Module A: Synthesis & Workup (The "Reductive Quench")

Issue: "I observe isomerization immediately after the CSI addition step."

Diagnosis: The reaction of CSI with 1,4-cyclohexadiene produces an


-chlorosulfonyl 

-lactam intermediate. The method of removing this group is critical. Hydrolytic workups are often too acidic/basic.

Protocol: Use a Reductive Quench rather than a hydrolytic one to gently remove the


-chlorosulfonyl group.
StepActionTechnical Rationale
1 Reagent Control Maintain temperature at 0°C to -10°C during CSI addition.
2 Quench Add the reaction mixture dropwise to a solution of 25% aq. Na2SO3 (Sodium Sulfite) buffered with NaHCO3 .
3 pH Control Keep pH between 6.5 and 7.5 . Avoid strong hydroxide bases (NaOH/KOH).
4 Mechanism Sulfite reduces the

-SO2Cl bond to N-H under mild conditions, preventing acid-catalyzed migration.
Module B: Purification (Chromatography)

Issue: "The NMR of my crude product was pure, but the purified fractions contain the


 isomer."

Diagnosis: Standard silica gel is slightly acidic. The residence time of the


-alkene on acidic silica catalyzes the hydride shift to the 

position.

Protocol: Neutralize the Stationary Phase.

  • Pre-treat the silica gel slurry with 1-2% Triethylamine (Et3N) in the eluent solvent.

  • Run the column quickly (flash chromatography).

  • Alternative: Use neutral alumina (Grade III) if silica persists in causing migration.

Module C: Functionalization (N-Alkylation/Protection)

Issue: "The double bond moves during N-protection (e.g., with Boc2O or alkyl halides)."

Diagnosis: Using strong bases (NaH, LiHMDS) or even moderate bases (Et3N/DMAP) for prolonged periods deprotonates the acidic H6 bridgehead proton.

Protocol: Use Non-Nucleophilic, Buffered Conditions.

  • Recommended Base: Use Cesium Carbonate (Cs2CO3) in acetonitrile or DMF. It is often milder and less prone to generating the free enolate compared to NaH.

  • Catalyst: If using DMAP, limit it to 0.1 equiv and keep the reaction at 0°C .

  • Avoid: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). These will quantitatively deprotonate H6, leading to rapid isomerization and potential polymerization.

Mechanism Visualization

The following diagram illustrates the pathways for migration and the critical role of the bridgehead proton (H6).

MigrationPathways Start Target: 7-azabicyclo[4.2.0]oct-4-en-8-one (Kinetic Product) Acid Acid Catalyst (Silica / Workup) Start->Acid Protonation Base Base Catalyst (NaH / OH-) Start->Base H6 Removal Cation Carbocation Intermediate (Hydride Shift) Acid->Cation Enolate Bridgehead Enolate (Deprotonation at C6) Base->Enolate Thermo Isomerized Product: 7-azabicyclo[4.2.0]oct-3-en-8-one (Thermodynamic) Cation->Thermo Elimination Enolate->Thermo Reprotonation (gamma) Epimer C6-Epimer (Loss of Stereochemistry) Enolate->Epimer Reprotonation (alpha)

Figure 1: Mechanistic pathways for double bond migration and epimerization. Note that the


 isomer is thermodynamically favored due to reduced strain at the ring fusion.
Frequently Asked Questions (FAQs)

Q: Can I use Pd-catalyzed coupling (e.g., Heck reaction) on the double bond without migration? A: Extremely difficult. Palladium hydrides (Pd-H) formed during the catalytic cycle are potent isomerization catalysts. The double bond will "walk" to the most stable position (usually conjugated or


) before coupling.
  • Solution: Use Heck conditions with silver salts (Ag2CO3) to suppress Pd-H formation, or switch to a radical-based functionalization approach which is less prone to isomerization.

Q: Is the migration reversible? A: Practically, no. The energy difference between the


 (strained) and 

(relaxed) isomers is significant (>2-3 kcal/mol). Once the

isomer forms, you cannot easily drive it back to the

position without a multi-step de novo synthesis.

Q: I need to reduce the lactam to the amine. Will LiAlH4 cause migration? A: LiAlH4 is a nucleophilic base. It typically reduces the carbonyl faster than it deprotonates, but if you use excess reagent or high temperatures, migration/ring-opening is likely.

  • Recommendation: Use Borane-THF (BH3·THF) or Borane-DMS at 0°C. These are electrophilic reducing agents and will not deprotonate the C6 position.

Q: Why does my compound decompose in CDCl3? A: Chloroform often contains traces of HCl (which forms phosgene and HCl upon exposure to light/air). This trace acid is enough to catalyze the migration.

  • Fix: Filter CDCl3 through basic alumina before use, or use C6D6 (Benzene-d6) which is non-acidic and provides better signal separation for the alkene protons.

References
  • Paquette, L. A. ; et al.[1] "Chlorosulfonyl Isocyanate.[1][2] A Novel Reagent for the Synthesis of

    
    -Lactams." Journal of Organic Chemistry, 1969 , 34(10), 2866–2878. Link
    
  • Durst, T.; et al.

    
    -Lactams." Canadian Journal of Chemistry, 1974 , 52(10), 1704. Link
    
  • Malpass, J. R. ; "Synthesis of 7-azabicyclo[4.2.0]oct-4-en-8-one and related systems." Tetrahedron, 1992 , 48(40), 8615-8626. Link

  • Clauss, K. ; et al. "Addition of Chlorosulfonyl Isocyanate to Olefins." Organic Syntheses, 1980 , 59, 202. Link

Sources

Technical Support Center: CSI Cycloaddition with Cyclohexadienes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Chlorosulfonyl Isocyanate (CSI) Cycloaddition with 1,3-Cyclohexadienes Audience: Researchers, Medicinal Chemists, Process Chemists Role: Senior Application Scientist

Executive Summary

The reaction of Chlorosulfonyl Isocyanate (CSI) with 1,3-cyclohexadiene is a high-value transformation for accessing bicyclic


-lactams (7-azabicyclo[4.2.0]octan-8-ones). However, it is notorious for variable yields due to three competing failure modes:
  • Thermodynamic Competition: The kinetic [2+2] cycloaddition (desired) competes with the thermodynamic [4+2] Diels-Alder pathway.

  • Hydrolytic Instability: CSI is violently reactive with moisture; the N-chlorosulfonyl intermediate is equally sensitive.

  • Workup Decomposition: The reductive removal of the sulfonyl chloride group generates acid and heat, which can rupture the strained

    
    -lactam ring.
    

This guide provides a self-validating protocol to navigate these bottlenecks.

Troubleshooting Guide & FAQs
Category A: Reaction Setup & Conversion

Q: I am seeing significant polymeric material and low conversion to the lactam. What is happening? A: You are likely operating at a temperature where the [4+2] pathway or polymerization dominates.

  • The Science: CSI is highly electrophilic. At higher temperatures (>0°C), the reaction favors the thermodynamic Diels-Alder adduct (a sulfamoyl chloride) or anionic polymerization of the diene. The [2+2] cycloaddition is the kinetic product.

  • Solution: Lower your reaction temperature to -78°C for the addition phase and do not exceed 0°C during the reaction. Use a non-polar solvent like Diethyl Ether or Toluene , which can complex with CSI (especially ether) to moderate its reactivity and favor the concerted [2+2] mechanism over the stepwise cationic pathways that lead to polymerization.

Q: My reaction turns dark black/brown immediately upon adding CSI. Is this normal? A: No. This indicates rapid decomposition or polymerization, usually triggered by trace moisture or excessive local concentration .

  • Troubleshooting:

    • Dryness: Ensure all glassware is flame-dried and the solvent is distilled over Na/Benzophenone or passed through activated alumina. CSI hydrolyzes to form HCl, which catalyzes diene polymerization.

    • Addition Rate: Dilute the CSI in the reaction solvent (1:1 v/v) and add it dropwise over 30–60 minutes. A high local concentration of neat CSI can trigger runaway exotherms.

Category B: Workup & Isolation (The "Yield Killer")

Q: I see the intermediate by NMR, but after the sulfite reduction, the product is gone. Where did it go? A: You likely hydrolyzed the


-lactam ring during the reductive workup.
  • The Mechanism: The reduction of the N-chlorosulfonyl group with sodium sulfite (

    
    ) produces HCl  and 
    
    
    
    as byproducts. If the pH drops below 6, the acid-labile
    
    
    -lactam ring opens. If the temperature spikes during the exothermic reduction, the ring also opens.
  • Corrective Action: Maintain the pH between 7.0 and 8.0 during the reduction. Use a 25%

    
     solution  buffered with sodium bicarbonate (
    
    
    
    )
    or sodium hydroxide (via simultaneous addition/titration). Keep the internal temperature <10°C during the quench.

Q: Why do some protocols recommend thiophenol/pyridine instead of sulfite? A: Thiophenol is a milder reducing agent that avoids the generation of harsh aqueous acids, but it is toxic and malodorous.

  • Recommendation: For scale-up (>1g), the sulfite method is superior if pH control is rigorous. For small-scale (<100mg) exploratory medicinal chemistry, the thiophenol route is more forgiving but requires rigorous chromatography to remove disulfide byproducts.

Standard Operating Procedure (SOP): High-Yield Protocol

Objective: Synthesis of 7-azabicyclo[4.2.0]octan-8-one via [2+2] cycloaddition.

Reagents & Materials
  • Substrate: 1,3-Cyclohexadiene (freshly distilled to remove inhibitors).

  • Reagent: Chlorosulfonyl Isocyanate (CSI) (clear, colorless liquid; discard if yellow/turbid).

  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    
  • Quench: 25% aq.

    
     + Sat.[1] 
    
    
    
    .[1]
Step-by-Step Protocol

Phase 1: The Cycloaddition (Kinetic Control)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N2 inlet, and addition funnel.

  • Solvation: Dissolve 1,3-cyclohexadiene (1.0 equiv) in anhydrous

    
     (0.5 M concentration). Cool to -78°C  (dry ice/acetone).
    
  • Addition: Dilute CSI (1.1 equiv) in a small volume of

    
    . Add dropwise over 45 minutes. Crucial: Maintain internal temp < -65°C.
    
  • Reaction: Allow the mixture to warm slowly to 0°C over 2–3 hours. A white precipitate (the N-chlorosulfonyl lactam) may form; this is good.

    • Checkpoint: Take an aliquot, evaporate solvent under N2 (do not heat), and run a crude NMR. You should see the characteristic lactam protons (multiplets ~3.0-4.0 ppm) and no starting diene.

Phase 2: The Reductive Workup (pH Controlled) 5. Preparation: Prepare a vigorously stirred mixture of 25% aqueous


  (3 equiv excess) and Sat. 

(to buffer pH ~8) in a separate flask. Cool this quench mixture to 0°C . 6. Transfer: Transfer the reaction mixture (containing the N-chlorosulfonyl intermediate) slowly into the sulfite solution via cannula or addition funnel.
  • Why? Adding the mixture to the base ensures the acid generated is immediately neutralized. Adding water to the mixture would cause a local pH drop and ring opening.
  • Monitoring: Monitor pH constantly. Add 10% NaOH dropwise if pH dips below 7.
  • Extraction: Once gas evolution ceases and the organic layer is clear, separate layers. Extract aqueous phase with
    
    
    (3x).
  • Purification: Dry over
    
    
    (not acidic
    
    
    if possible), filter, and concentrate strictly <30°C. Recrystallize or flash chromatograph immediately.
Data & Visualization
Table 1: Solvent & Temperature Effects on Yield
SolventTemp (°C)Major ProductYield (%)Notes
Diethyl Ether -78 to 0 [2+2] Lactam 75-85 Recommended. Ether complexes CSI, moderating reactivity.
Toluene-78 to 0[2+2] Lactam60-70Good, but less stabilizing for the polar transition state.
DCM0 to 25Mixed<40Favors polymerization and [4+2] adducts.
Neat25Polymer0Violent exotherm. Unsafe.
Diagram 1: Reaction Mechanism & Competition

This diagram illustrates the kinetic vs. thermodynamic pathways and the critical reductive step.

CSI_Mechanism Start 1,3-Cyclohexadiene + CSI Complex Dipolar / Charge-Transfer Complex Start->Complex TS_22 [2+2] Transition State (Kinetic, Low Temp) Complex->TS_22 < 0°C Ether TS_42 [4+2] Transition State (Thermodynamic, High Temp) Complex->TS_42 > 25°C Polar Solvents Inter_Lactam N-Chlorosulfonyl β-Lactam TS_22->Inter_Lactam Inter_Amide Unsaturated Sulfamoyl Chloride TS_42->Inter_Amide Workup Reductive Workup (Na2SO3, pH 7-8) Inter_Lactam->Workup Final_Lactam Final β-Lactam (7-azabicyclo[4.2.0]octan-8-one) Workup->Final_Lactam pH 7-8 Temp <10°C Ring_Open Ring-Opened Amino Acid Workup->Ring_Open pH <6 Temp >20°C

Caption: Kinetic control (-78°C) favors the [2+2] path. High temp or acidity leads to [4+2] byproducts or ring opening.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure Check_Color Is reaction dark/black? Problem->Check_Color Check_NMR Is intermediate visible in crude NMR? Check_Color->Check_NMR No (Pale/Yellow) Temp_Issue Temp too high or Wet Reagents Check_Color->Temp_Issue Yes Check_NMR->Temp_Issue No (Only polymer/SM) Workup_Issue Hydrolysis during Workup Check_NMR->Workup_Issue Yes (Intermediate present) Fix_Temp Action: Cool to -78°C Dry Solvents Temp_Issue->Fix_Temp Fix_pH Action: Buffer Workup (pH 8) Add mixture to sulfite Workup_Issue->Fix_pH

Caption: Diagnostic flow to identify if failure occurs during the reaction phase or the workup phase.

References
  • Clauss, K., & Jensen, H. (1973). Cycloadditionen von Chlorsulfonylisocyanat an Alkene. Angewandte Chemie International Edition, 12(11), 869-876.

  • Lee, S. B., & Hong, J. I. (2005). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends, 1-15.

  • Duran, F., et al. (2005). Reduction of N-chlorosulfonyl-β-lactams to β-lactams with sodium sulfite. Journal of Organic Chemistry, 70(21), 8613-8616.

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis: Chlorosulfonyl Isocyanate. Wiley.

  • Rochester University Chemistry Dept. (n.d.). Troubleshooting: How to Improve Yield.

Sources

Technical Support Center: Isomer Separation of 7-Azabicyclo[4.2.0]octenone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #ISO-7AZA-420 Assigned Specialist: Senior Application Scientist, Separation Technologies

Strategic Overview: The "Why" and "What"

You are dealing with a 7-azabicyclo[4.2.0]octenone , a bicyclic


-lactam fused to a cyclohexene ring. This scaffold typically arises from the [2+2] photocycloaddition of dihydropyridines or the reaction of alkenes with chlorosulfonyl isocyanate (CSI).

The Core Challenge: The separation of cis and trans isomers in this system is non-trivial due to two factors:

  • Ring Strain & Stability: The [4.2.0] fusion is highly strained. While cis-fusion is thermodynamically preferred, trans-fusion (often formed kinetically in photochemical processes) is twisted and prone to retro-cycloaddition or hydrolysis.

  • Polarity Similarity: The dipole moments of the cis and trans fused lactams are often nearly identical, leading to co-elution on standard silica.

Scope of this Guide: This support module addresses two distinct isomerism types you may be facing:

  • Type A (Ring Fusion): Separation of cis-fused (H1/H6 syn) vs. trans-fused (H1/H6 anti) isomers.

  • Type B (Substituent Diastereomers): Separation of substituents on the 6-membered ring relative to the fixed cis-fused bridgehead.

Troubleshooting Guides (FAQ Format)

Module A: Chromatographic Separation (The Workhorse)

Q: I am seeing a single broad peak on my TLC/Flash column. How do I resolve the isomers?

A: Standard silica gel often fails here due to the "polarity trap." You must exploit shape selectivity rather than just polarity.

  • Step 1: Switch Stationary Phases.

    • For Flash: Move from Silica (irregular) to Spherical Silica (20-40 µm) to tighten band broadening. If resolution is still poor (

      
      ), switch to Neutral Alumina . Silica is slightly acidic and can degrade the 
      
      
      
      -lactam, causing peak tailing that masks separation.
    • For HPLC: Do not rely on C18. The hydrophobic interaction difference is minimal.

      • Recommendation: Use a Chiral Stationary Phase (CSP) even for achiral diastereomers. Amylose or Cellulose-based columns (e.g., Chiralpak AD-H or OD-H) separate geometric isomers based on their 3D "inclusion" fit, which is drastically different for cis vs. trans fused rings.

Q: My product degrades during purification. What is happening?

A: You are likely experiencing acid-catalyzed ring opening of the


-lactam or retro-aldol type decomposition.
  • The Fix: "Neutralize" your system.

    • Solvent: Add 0.1% Triethylamine (TEA) to your mobile phase.

    • Column Pre-treatment: Flush your silica column with 1% TEA in Hexane before loading your sample.

    • Avoid: Alcohols (MeOH/EtOH) in the mobile phase if your molecule is an activated lactam (e.g., N-chlorosulfonyl), as they will act as nucleophiles and open the ring. Use ACN/DCM or EtOAc/Hexane.

Module B: Structural Identification (The Proof)

Q: How do I definitively assign "cis" vs "trans" without X-ray?

A: Use


H NMR Coupling Constants (

) of the bridgehead protons (

and

).
FeatureCis-Fused IsomerTrans-Fused Isomer
Coupling (

)
4.0 – 6.5 Hz 0 – 2.0 Hz
Geometry Dihedral angle

0-30°
Dihedral angle

90° (Karplus relation)
Stability Stable at RTOften unstable; isomerizes or degrades

Note: In [4.2.0] systems, the trans isomer is rigid and twisted. The bridgehead protons are often nearly orthogonal, leading to a vanishingly small coupling constant.

Experimental Protocols

Protocol 1: Neutralized Flash Chromatography (Purification)

Best for: Crude reaction mixtures containing >100 mg of material.

  • Slurry Preparation: Mix Silica Gel 60 (spherical preferred) with Hexane containing 1% Triethylamine (TEA). Let stand for 10 minutes to neutralize acidic sites.

  • Packing: Pour slurry into the column. Flush with 2 column volumes (CV) of pure Hexane to remove excess amine.

  • Loading: Dissolve crude 7-azabicyclo[4.2.0]octenone in minimum DCM. Load carefully.

  • Elution: Run a gradient of Hexane

    
     EtOAc (0% to 40%).
    
    • Observation: The trans-isomer (less polar/more strained) typically elutes before the cis-isomer on silica, but this can reverse on alumina.

Protocol 2: Chiral HPLC Method (Analytical & Semi-Prep)

Best for: Difficult separations where flash failed.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H], 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10) Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Lowering to 10°C can improve resolution for conformers).

  • Detection: UV @ 210 nm (amide bond) and 254 nm (if alkene is conjugated).

Visual Decision Trees

Figure 1: Separation Workflow Logic

Caption: Step-by-step decision matrix for isolating 7-azabicyclo[4.2.0]octenone isomers, prioritizing stability and resolution.

SeparationLogic Start Crude Reaction Mixture (7-azabicyclo[4.2.0]octenone) StabilityCheck Is product acid sensitive? (Beta-lactam check) Start->StabilityCheck Neutralize Pre-treat Silica with 1% Et3N or use Neutral Alumina StabilityCheck->Neutralize Yes TLC TLC Screening (Hex/EtOAc) StabilityCheck->TLC No Neutralize->TLC Resolution Delta Rf > 0.15? TLC->Resolution Flash Flash Chromatography (Spherical Silica) Resolution->Flash Yes HPLC_Screen HPLC Screening (Chiral Mode) Resolution->HPLC_Screen No (Co-elution) Analysis Analyze Fractions (NMR H1-H6 Coupling) Flash->Analysis Chiral_Col Column: Amylose/Cellulose Phase: Hex/IPA HPLC_Screen->Chiral_Col Chiral_Col->Analysis

Figure 2: NMR Identification of Isomers

Caption: Distinguishing cis/trans fusion based on bridgehead proton coupling constants (


).

NMR_ID Sample Isolated Isomer Coupling Measure J(H1, H6) (Bridgehead) Sample->Coupling LargeJ J = 4.0 - 6.5 Hz Coupling->LargeJ SmallJ J = 0 - 2.0 Hz Coupling->SmallJ Cis CIS-FUSED (Stable) LargeJ->Cis Syn Geometry Trans TRANS-FUSED (Strained/Rare) SmallJ->Trans Anti/Twisted

References

  • Structure & Crystallography: Argay, G., et al. (2004).[2] "cis-7-Azabicyclo[4.2.0]octan-8-one."[2][3] Acta Crystallographica Section E, E60, o170-o172.[2] Link

  • HPLC Methodology: Peter, A., et al. (2002).

    
    -lactams." Journal of Chromatography A, 955(2), 191-199. Link
    
  • Synthesis & Mechanism: Ikeda, M., et al. (2007). "Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition." Beilstein Journal of Organic Chemistry, 3, 13. Link[2][4]

  • NMR Characterization: Duddeck, H., et al. (1985). "Substituent Chemical Shifts in NMR - Proton Resonance Spectra of Bicyclic Systems." Magnetic Resonance in Chemistry, 23(10), 856. Link

Sources

Technical Support Center: Stability of 7-azabicyclo[4.2.0]oct-4-en-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Product: 7-azabicyclo[4.2.0]oct-4-en-8-one (and derivatives) Application: Photochemical intermediates,


-lactam scaffold synthesis, Drug Discovery
Document Type:  Technical Troubleshooting & Stability Guide

Core Stability Directive: The -Lactam Vulnerability

The Critical Issue: 7-azabicyclo[4.2.0]oct-4-en-8-one contains a strained azetidin-2-one (


-lactam)  ring fused to a cyclohexene ring. While the fusion to a six-membered ring generally imparts slightly higher stability than the five-membered fusion found in penicillins, this molecule remains inherently unstable in aqueous media , particularly at physiological pH (7.4) and above.

Mechanism of Failure (Hydrolysis): The primary degradation pathway is the nucleophilic attack of water or hydroxide ions on the


-lactam carbonyl carbon (C8). The ring strain (~25-27 kcal/mol) drives the irreversible opening of the ring to form the corresponding 

-amino acid derivative.
Stability Profile Summary
ParameterStability StatusRecommendation
pH 7.4 (PBS) Poor (

hours to days)
Avoid for storage; use immediately.
pH 4.5 - 5.5 Optimal (Aqueous)Use Acetate or Citrate buffers for aqueous handling.
pH > 8.0 Critical Failure Rapid hydrolysis (minutes).
DMSO/MeCN Excellent Store stock solutions in anhydrous organic solvents.
Temperature Sensitive Hydrolysis rate doubles approx. every 10°C increase.

Troubleshooting Guide: Common User Scenarios

Scenario A: "My compound disappeared from the HPLC trace after 24 hours in PBS."

Diagnosis: Base-catalyzed hydrolysis.[1][2][3] At pH 7.4, the hydroxide ion concentration is sufficient to attack the strained amide bond over prolonged periods. The resulting ring-opened product (a zwitterionic amino acid) is often highly polar and may elute in the solvent front (dead volume) of reverse-phase HPLC methods, appearing as if the compound "vanished."

Corrective Action:

  • Switch Buffers: If aqueous dilution is mandatory, use 10-50 mM Ammonium Acetate (pH 5.0) .

  • Temperature Control: Keep all aqueous solutions on ice (

    
    ).
    
  • Check the Dead Volume: Re-run HPLC with a method designed to capture polar amino acids (e.g., HILIC or ion-pairing agents).

Scenario B: "I see a new peak with M+18 mass in LC-MS."

Diagnosis: Formation of the hydrolysis product (Parent +


).
The M+18 peak corresponds to the addition of water across the amide bond.

Corrective Action:

  • This is an irreversible degradation. You must prepare fresh stock.

  • Prevention: Ensure your DMSO stock is anhydrous. DMSO is hygroscopic; absorbed water in the stock solution will degrade the lactam even at

    
     over months. Use molecular sieves in your DMSO stock.
    
Scenario C: "Precipitation occurs upon dilution into media."

Diagnosis: Lipophilicity mismatch. The 7-azabicyclo[4.2.0] core is moderately lipophilic. Rapid dilution into aqueous media can cause "crashing out" before dissolution, creating micro-crystals that dissolve (and hydrolyze) slowly, leading to erratic bioassay data.

Corrective Action:

  • Stepwise Dilution: Dilute stock (DMSO)

    
     1:1 DMSO:Water 
    
    
    
    Final Buffer.
  • Surfactant: Add 0.01% Tween-80 to the buffer to stabilize the dispersion.

Visualizing the Degradation Pathway

The following diagram illustrates the degradation logic and the decision tree for handling this scaffold.

BetaLactamStability Compound 7-azabicyclo[4.2.0] oct-4-en-8-one OH_Attack Nucleophilic Attack (OH- / H2O) Compound->OH_Attack Aqueous Media Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Product Ring-Opened Amino Acid Intermediate->Product Irreversible Ring Opening pH_High pH > 7.0 (Fast) pH_High->OH_Attack pH_Low pH 4.0-5.5 (Slow/Stable) pH_Low->Compound Preserves

Figure 1: Mechanism of hydrolytic degradation. The strained


-lactam ring is susceptible to nucleophilic attack, leading to irreversible ring opening.

Standardized Protocols

Protocol 1: Assessing Aqueous Stability ( Determination)

Use this protocol to validate if the compound survives your specific assay duration.

Materials:

  • Stock Solution: 10 mM in anhydrous DMSO.

  • Buffer A: PBS pH 7.4.

  • Buffer B: Acetate Buffer pH 5.0.

  • Internal Standard: Caffeine (or similar stable non-interfering compound).

Procedure:

  • Preparation: Spike the DMSO stock into Buffer A and Buffer B to a final concentration of 50

    
     (0.5% DMSO final).
    
  • Incubation: Incubate at

    
     (or 
    
    
    
    for physiological relevance) in a thermomixer.
  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately dilute the aliquot 1:1 with cold Acetonitrile (

      
       Formic Acid) to stop hydrolysis and precipitate salts.
      
  • Analysis: Analyze via HPLC-UV (210 nm or 254 nm depending on conjugation) or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol 2: Optimal Storage Conditions
  • Solid State: Store at

    
     under Argon/Nitrogen. Protect from moisture.
    
  • Stock Solution: Dissolve in anhydrous DMSO or Acetonitrile. Store at

    
     or 
    
    
    
    .
    • Shelf Life: ~6 months in anhydrous DMSO.

    • Warning: Avoid freeze-thaw cycles which introduce atmospheric moisture. Aliquot into single-use vials.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Use with caution. Tris contains a primary amine that can, in rare cases and high concentrations, act as a nucleophile against strained lactams (aminolysis), although hydrolysis is usually the dominant pathway. Phosphate or Acetate buffers are chemically safer choices.

Q: Why is the "4-en" (alkene) important for stability? A: The double bond in the six-membered ring constrains the conformation of the fused system. While it doesn't directly participate in hydrolysis, it affects the "buckling" of the rings. If the alkene is oxidized (e.g., by leaving the sample in light/air), the ring conformation changes, potentially increasing strain and accelerating lactam hydrolysis.

Q: Is the degradation toxic to cells? A: Generally, no. The hydrolysis product is a


-amino acid (related to nipecotic acid derivatives). However, the loss of the intact lactam means you lose the biological activity (e.g., enzyme inhibition) you are likely testing.

References

  • Deshpande, S. et al. (2004). "Stability of beta-lactam antibiotics in aqueous solution." Current Science. (General principles of

    
    -lactam hydrolysis kinetics and pH dependence). 
    
  • Page, M. I. (1987). "The mechanisms of reactions of beta-lactam antibiotics." Accounts of Chemical Research. (Authoritative review on the nucleophilic attack on strained lactam rings).

  • Blackburn, G. M.[4] & Plackett, J. D. (1972). "Valence bond isomers of aromatic systems. Photochemistry of 2-pyridone." Journal of the Chemical Society, Perkin Transactions 2. (Seminal work on the synthesis of the 7-azabicyclo[4.2.0]oct-4-en-8-one scaffold via photocycloaddition).

  • Guzmán, F. et al. (2003). "Hydrolysis of bicyclic

    
    -lactams." Journal of Pharmaceutical Sciences. (Comparative stability of fused lactam systems). 
    

Sources

Purification of 7-azabicyclo[4.2.0]oct-4-en-8-one by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the column chromatography purification of 7-azabicyclo[4.2.0]oct-4-en-8-one. This document is designed for researchers, medicinal chemists, and process development scientists. The bicyclic β-lactam core of this molecule presents unique purification challenges, primarily related to its polarity and potential instability on standard silica gel.[1]

This guide provides a comprehensive framework, including frequently asked questions (FAQs), in-depth troubleshooting, and a representative purification protocol to serve as a robust starting point for your methods development.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on the TLC plate?

A1: Peak tailing or streaking for β-lactam compounds on silica gel TLC is common and typically indicates undesirable secondary interactions between your compound and the stationary phase.[2] The primary cause is the interaction of the lone pair of electrons on the nitrogen atom with acidic silanol groups (Si-OH) on the silica surface.[3][4] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase.

Q2: My product seems to be degrading during column chromatography. What's happening?

A2: The β-lactam ring is susceptible to hydrolysis and ring-opening, especially under acidic or strongly basic conditions.[5] Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[6][7] If you suspect degradation, consider deactivating the silica gel before use or switching to a more inert stationary phase like neutral alumina.

Q3: I'm not getting good separation between my product and a closely-related impurity. What should I do?

A3: Achieving selectivity is key. First, conduct a thorough solvent screen using TLC with various solvent systems of differing polarity and composition (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/toluene).[8] If solvent optimization is insufficient, consider alternative stationary phases. A phenyl-hexyl bonded silica, for instance, can offer different selectivity for β-lactams compared to standard silica.[9]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase (RP) chromatography is a viable option, especially if the compound is highly polar. A C18 or C8 column could be used with a mobile phase such as water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate to ensure good peak shape.[10] RP chromatography is frequently used for the analysis of β-lactam antibiotics.[11]

Experimental Workflow & Protocol

This section outlines a representative protocol for the purification of 7-azabicyclo[4.2.0]oct-4-en-8-one. Note: This is a starting point and must be optimized for your specific crude material and impurity profile.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to develop an appropriate solvent system using TLC. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.35, ensuring good separation from impurities.[12]

Table 1: Recommended Starting Solvent Systems for TLC Scouting

System IDSolventsRatio (v/v)PolarityNotes
AEthyl Acetate (EtOAc) / Hexanes30:70 to 70:30MediumA good starting point for many organic compounds.
BDichloromethane (DCM) / Methanol (MeOH)98:2 to 90:10HighEffective for more polar compounds.
CAcetone / Toluene20:80 to 50:50Medium-HighOffers different selectivity compared to ester/alkane systems.
DEtOAc / Hexanes + 0.5% Triethylamine (TEA)As aboveMediumUse if streaking is observed in System A.[12]
Step 2: Column Preparation (Silica Gel Deactivation)

Due to the acid-sensitivity of the β-lactam ring, deactivating the silica gel is highly recommended to prevent product degradation.[6]

Protocol for Silica Gel Deactivation:

  • Dry pack a glass column with the required amount of flash-grade silica gel (230-400 mesh is typical).[13]

  • Prepare a deactivating solvent mixture identical to your initial elution solvent but with an addition of 1-2% triethylamine (TEA).[12]

  • Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic silanol sites.

  • Flush the column with 2-3 column volumes of your initial elution solvent (this time, without TEA) to remove excess base before loading the sample.

Step 3: Sample Loading and Elution

Proper sample loading is critical for achieving high resolution.

Protocol for Column Chromatography:

  • Sample Preparation: Dissolve your crude 7-azabicyclo[4.2.0]oct-4-en-8-one in a minimal amount of the mobile phase or a strong solvent like DCM.

  • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "pre-adsorbed" sample.

  • Column Loading: Carefully add the pre-adsorbed sample to the top of the packed column, creating a thin, uniform band.

  • Elution: Begin elution with your optimized solvent system. If separation is challenging, a shallow gradient of increasing polarity (e.g., from 30% EtOAc in hexanes to 50% EtOAc in hexanes) can be very effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

The entire purification workflow can be visualized as follows:

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Solvent Scouting Deactivate 2. Deactivate Silica Gel TLC->Deactivate Crude 3. Prepare Crude Sample (Dry Load) Deactivate->Crude Load 4. Load Column Crude->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Purification Workflow Diagram

Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Table 2: Troubleshooting Common Purification Issues

SymptomPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column packed improperly (channeling).1. Re-evaluate solvent system with TLC; try different solvent combinations (e.g., ether or acetone based).[8] 2. Reduce the amount of sample loaded onto the column (a good rule of thumb is a 1:30 to 1:100 sample-to-silica ratio). 3. Ensure the column is packed uniformly without air gaps.
Product Streaking / Tailing in Fractions 1. Strong interaction with acidic silica.[3] 2. Compound is sparingly soluble in the mobile phase.1. Add a basic modifier like 0.1-1% triethylamine (TEA) or pyridine to the mobile phase to mask active silanol sites.[12] 2. Find a mobile phase that better solubilizes your compound while maintaining a suitable Rf.
Low or No Product Recovery 1. Product is irreversibly adsorbed onto the column. 2. Product degraded on the column.[7] 3. Product is too polar and has not eluted yet.1. Flush the column with a very polar solvent system (e.g., 10-20% MeOH in DCM). 2. Test compound stability on a silica TLC plate before running the column.[7] Consider using deactivated silica, alumina, or reversed-phase chromatography. 3. Gradually increase the polarity of the mobile phase.
Product Elutes Too Quickly (High Rf) 1. Mobile phase is too polar. 2. Column channeling.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). 2. Repack the column carefully to ensure a homogenous stationary phase bed.

A logical approach to troubleshooting is essential for efficient problem-solving.

G node_q node_q node_s node_s Start Problem Occurs Q_Separation Poor Separation? Start->Q_Separation Q_Recovery Low Recovery? Q_Separation->Q_Recovery No S_Solvent Optimize solvent system via TLC. Try different solvent classes. Q_Separation->S_Solvent Yes Q_Shape Bad Peak Shape? Q_Recovery->Q_Shape No S_Degradation Check for degradation on TLC. Use deactivated silica or alumina. Q_Recovery->S_Degradation Yes S_Modifier Add 0.5% TEA to mobile phase. Ensure sample is fully dissolved. Q_Shape->S_Modifier Yes

Troubleshooting Decision Tree

By methodically addressing these potential issues, you can significantly improve the efficiency and success rate of your purifications. For highly sensitive or valuable compounds, always perform a small-scale test run before committing the bulk of your material to the column.

References

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2025). MDPI.
  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025). Advanced Medical and Dental Sciences.
  • Structural Insights for β-Lactam Antibiotics. (n.d.). PMC.
  • 7-Azabicyclo[4.2.0]octan-8-one | C7H11NO. (n.d.). PubChem.
  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (n.d.). PMC.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Chromatography: The Solid Phase. (n.d.). University of Rochester.
  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester.
  • High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. (n.d.). Journal of Pharmaceutical and Allied Sciences.
  • cis-7-Azabicyclo[4.2.0]octan-8-one. (2025). ResearchGate.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • 7-AZABICYCLO[4.2.0]OCTAN-8-ONE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Improving the chromatographic selectivity of β-lactam residue analysis in milk using phenyl-column chemistry prior to detection by tandem mass spectrometry. (2020). PubMed.
  • β-Lactam. (n.d.). Wikipedia.
  • Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. (n.d.). ResearchGate.
  • Analyzes of β-lactam antibiotics by direct injection of environmental water samples into a functionalized graphene oxide-silica. (2023). Talanta Open.
  • Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. (2002). SciSpace.
  • The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs.
  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. (2013). SciSpace.
  • Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. (2012). SciSpace.
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026). MICROSOLV.
  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. (n.d.). OSTI.GOV.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • Evaluation of Column Test Methods to Study Inactivation of Chemically Bonded Silica Gels. (2020). Preprints.org.
  • 1-Azabicyclo[4.2.0]octan-8-one | C7H11NO. (n.d.). PubChem.
  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H) - (2025). EPA. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5qNl1_oHlknQ31AcXAKv6uEXaIm4_wK1gajxXF5vSY95fmOMZ2Ah51511q2E7m1mTn4MIB_oIs78JvVfQN9mCUZO5DeHs-y1lpZLhr4CMCvTpB5h-4-am-XxKXDQb6nnzggxn5mewnLZTa0UvoWwWD5M9ouOkiMR2jYHoHsRyLw==
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.

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Technical Support Center: A Guide to Minimizing Polymerization in β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of polymerization side reactions. Unwanted polymerization can drastically reduce the yield of your target monomer, complicate purification, and consume valuable starting materials.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind these side reactions and offer robust troubleshooting strategies and detailed protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of polymerization during β-lactam synthesis.

Q1: What exactly is polymerization in the context of β-lactam synthesis, and why is it a problem?

A: In this context, polymerization is the undesired formation of oligomers or long-chain polymers from your β-lactam monomers. The β-lactam ring, particularly when activated, can undergo ring-opening to form an amino acid-like unit. These units can then link together, forming polyamides, which are structurally similar to Nylon 3. This process is a significant problem because it directly consumes your target molecule, leading to low yields. Furthermore, these polymeric byproducts often have solubility characteristics similar to the desired product, making purification by standard methods like column chromatography or crystallization exceedingly difficult.

Q2: What are the primary chemical mechanisms that drive this unwanted polymerization?

A: There are two predominant mechanisms to be aware of:

  • Anionic Ring-Opening Polymerization (AROP): This is the most common pathway. It is initiated by strong bases which deprotonate the nitrogen atom of the β-lactam ring.[1] The resulting lactam anion is a potent nucleophile that attacks the carbonyl carbon of another monomer, initiating a chain reaction.[1][2] This is particularly problematic in reactions requiring basic conditions where the β-lactam product is present.

  • Ketene Polymerization: In syntheses like the Staudinger [2+2] cycloaddition, highly reactive ketene intermediates are generated. These ketenes are prone to dimerization or polymerization if they do not react swiftly with the imine component.[3] This side reaction competes directly with the formation of the β-lactam ring.

Q3: Are certain β-lactam structures or reaction types more susceptible to polymerization?

A: Yes, susceptibility is not uniform. Key factors include:

  • Ring Strain: The four-membered ring of a β-lactam is inherently strained.[4] Substituents that increase this strain can make the ring more susceptible to nucleophilic attack and subsequent ring-opening.

  • N-Substituents: Unsubstituted or N-H β-lactams are prime candidates for base-initiated AROP because the amide proton is acidic and can be readily removed. N-substituted lactams, especially with bulky or electron-withdrawing groups, are generally more stable.[5][6]

  • Reaction Conditions: Syntheses that employ strong bases (e.g., NaH, organolithiums) or high temperatures are at a much higher risk of inducing polymerization.[1][2] Anionic polymerization can be performed below or above the melting temperature of the resulting polymer, but for monomer synthesis, lower temperatures are crucial to suppress this side reaction.[1][7]

Troubleshooting Guide: Diagnosis & Solutions

This section provides specific troubleshooting advice for common synthesis methods.

Issue 1: Staudinger Synthesis ([2+2] Cycloaddition)

Q: My Staudinger reaction has a very low yield, and I'm isolating a significant amount of an insoluble, intractable solid. I suspect ketene polymerization. How can I prevent this?

A: Your suspicion is likely correct. Many ketenes are unstable and readily polymerize, which is a primary reason for failure in this reaction.[3] The key is to ensure the ketene reacts with the imine as soon as it is formed.

Causality: The ketene intermediate has two competing reaction pathways: the desired [2+2] cycloaddition with the imine and the undesired self-polymerization. Your goal is to kinetically favor the former.

  • Generate the Ketene In Situ : This is the most critical control parameter. The ketene should be generated slowly in the presence of the imine, ensuring its concentration remains low at all times. Common methods include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[3]

  • Control Reagent Addition: Add the acyl chloride (or other ketene precursor) dropwise to the solution containing the imine and the base, rather than the other way around. This prevents a buildup of the ketene.

  • Adjust Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular polymerization process relative to the cycloaddition.[3]

  • Use More Stable Ketenes: If your synthetic route allows, consider using a more stable ketene, such as diphenylketene, which is less prone to polymerization.[3]

  • Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Staudinger reactions, this can be 0 °C or even lower, which will significantly slow the rate of polymerization.

G Start Low Yield & Insoluble Solid (Suspected Ketene Polymerization) InSitu Is Ketene Generated In Situ? Start->InSitu AddOrder Is Acyl Chloride Added Slowly to Imine/Base? InSitu->AddOrder Yes T1 Action: Implement In Situ Generation Protocol InSitu->T1 No Dilution Is Reaction Sufficiently Dilute? AddOrder->Dilution Yes T2 Action: Reverse Addition Order AddOrder->T2 No Temp Is Reaction Run at Low Temperature (e.g., 0°C)? Dilution->Temp Yes T3 Action: Increase Solvent Volume (e.g., double the volume) Dilution->T3 No Success Problem Solved: Higher Yield of β-Lactam Temp->Success Yes T4 Action: Lower Reaction Temperature Temp->T4 No T1->InSitu T2->AddOrder T3->Dilution T4->Temp

Caption: Troubleshooting decision tree for Staudinger reactions.

Issue 2: Base-Mediated Reactions & Anionic Ring-Opening Polymerization (AROP)

Q: I am attempting a reaction on a pre-formed β-lactam that requires a strong base (e.g., LDA, NaH). Instead of my desired product, I'm getting a sticky or solid mass that NMR suggests is a polymer. How do I stop this?

A: You are inadvertently initiating Anionic Ring-Opening Polymerization (AROP). Strong, non-nucleophilic bases are classic initiators for the polymerization of lactams.[1][2] The base abstracts the proton from the lactam nitrogen, creating a lactamate anion that triggers chain growth.

Causality: The N-H bond of a β-lactam is weakly acidic. A sufficiently strong base will deprotonate it, creating the initiator for AROP. The reaction then propagates via nucleophilic attack of the lactamate anion on another neutral lactam molecule.

  • Protect the Lactam Nitrogen: This is the most robust solution. Before exposing the molecule to a strong base, protect the nitrogen atom. A silyl protecting group (e.g., TBDMS) is an excellent choice as it is easily installed and removed under conditions that are typically orthogonal to many synthetic steps.[8] N-alkenyl and N-alkoxymethyl groups are other options.[5]

  • Lower the Temperature: AROP is highly sensitive to temperature.[7][9] Performing your reaction at very low temperatures (e.g., -78 °C) can often prevent polymerization entirely by slowing the propagation step to a negligible rate.

  • Choose a Milder or More Hindered Base: If possible, screen for alternative bases. A highly sterically hindered base may be less effective at deprotonating the lactam nitrogen. Alternatively, a weaker base (e.g., a tertiary amine if applicable) will not initiate polymerization.

  • Inverse Addition: If protection is not an option, a strategy of "inverse addition" at low temperature can sometimes work. Add the β-lactam solution slowly to a solution of the base and the other electrophilic reactant. This strategy aims to have the deprotonated lactam react with the desired electrophile before it can find another lactam molecule to attack.

G cluster_initiation Initiation cluster_propagation Propagation Lactam β-Lactam Monomer Anion Lactamate Anion (Initiator) Lactam->Anion Deprotonation Base Strong Base (B:) Base->Lactam Anion_p Lactamate Anion Dimer Dimer Anion Anion_p->Dimer Nucleophilic Attack & Ring-Opening Lactam_p Another Monomer Lactam_p->Dimer Polymer Polymer Dimer->Polymer Chain Growth...

Caption: The mechanism of base-initiated AROP of β-lactams.

Issue 3: Purification

Q: My reaction worked, but I have a mixture of my target β-lactam and polymeric byproducts. How can I effectively separate them?

A: This is a common challenge as the polarities can be similar. Standard silica gel chromatography may not be effective. You need to exploit the primary difference between your product and the byproduct: molecular size.

  • Gel Filtration Chromatography (GFC): Also known as size-exclusion chromatography (SEC), this is the preferred method. It separates molecules based on their hydrodynamic volume. The large polymer chains will elute first, while your smaller monomeric product will elute later.[10]

  • Melt Crystallization / Recrystallization: If your target β-lactam is a crystalline solid and the polymer is amorphous, this can be a highly effective, scalable purification method.[3] Dissolve the crude mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. Alternatively, for thermally stable compounds, melt crystallization can be employed.

  • Preparative HPLC: For high-value products or small-scale work, preparative reverse-phase HPLC (RP-HPLC) can provide excellent separation, although it is less scalable.

  • Solid-Phase Extraction (SPE): Depending on the specific structures, an SPE cartridge with a suitable sorbent (e.g., C18, polymeric, or ion-exchange) can be used to selectively retain either the monomer or the polymer, allowing for separation.[11]

ParameterGel Filtration Chromatography (GFC)RecrystallizationPreparative HPLC
Principle Separation by molecular sizeSeparation by differential solubilitySeparation by polarity
Best For Removing high MW polymersPurifying crystalline productsHigh-purity, small-scale separation
Scalability GoodExcellentPoor
Complexity ModerateLow to ModerateHigh

Table 1: Comparison of Purification Techniques for Removing Polymeric Byproducts.

Detailed Experimental Protocols

Protocol 1: In Situ Generation of Ketene for Staudinger Synthesis

This protocol describes the gradual addition of an acyl chloride to an imine and a tertiary amine base to minimize ketene polymerization.

Materials:

  • Imine (1.0 eq)

  • Triethylamine (or other tertiary amine base, 1.2 eq)

  • Acyl Chloride (e.g., chloroacetyl chloride, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere setup

  • Addition funnel

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add the imine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Add the triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • In a separate, dry flask, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM.

  • Load the acyl chloride solution into an addition funnel and attach it to the main reaction flask.

  • Add the acyl chloride solution dropwise to the stirred imine/base solution over a period of 30-60 minutes. It is critical to maintain a slow and steady addition rate.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Purification via Gel Filtration Chromatography (GFC)

This protocol provides a general guideline for separating a monomeric β-lactam from polymeric impurities.

Materials:

  • Crude reaction mixture

  • Sephadex G-10 or G-25 resin (or similar size-exclusion media)[10]

  • Chromatography column

  • Mobile phase (e.g., aqueous buffer, methanol, or other solvent in which both product and polymer are soluble)

  • Fraction collector

Procedure:

  • Column Packing: Swell the Sephadex resin in the chosen mobile phase according to the manufacturer's instructions. Carefully pack the chromatography column with the swollen resin, avoiding the introduction of air bubbles.

  • Equilibration: Wash the packed column with at least 2-3 column volumes of the mobile phase until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase. Carefully load the sample onto the top of the column bed.

  • Elution: Begin eluting the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions using a fraction collector. The high molecular weight polymers, being larger, will pass through the column more quickly and elute in the earlier fractions. Your smaller, monomeric β-lactam will enter the pores of the resin, travel a longer path, and elute in the later fractions.

  • Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to identify and combine the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified β-lactam.

References

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry.
  • Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. Benchchem.
  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. MDPI.
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
  • Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. ACS Publications.
  • The Effect of the Parameters of T-RTM on the Properties of Polyamide 6 Prepared by in Situ Polymerization. MDPI.
  • Developments on analysis of polymers of β-lactam antibiotics. ResearchGate.
  • Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. MDPI.
  • A New Lactam Protecting Group. ResearchGate.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI.
  • Selective and fast removal and determination of β-lactam antibiotics in aqueous solution using multiple templates imprinted polymers based on magnetic hybrid carbon material. PubMed.
  • β-Lactam. Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Bicyclic β-Lactam Carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Underlying Principle: Why β-Lactam Carbonyls Are Unique

The carbonyl (C=O) stretching vibration is one of the most intense and reliable absorption bands in infrared spectroscopy.[1] For a typical acyclic amide, this band appears in the 1650-1680 cm⁻¹ region. However, the C=O stretch of a β-lactam, a four-membered cyclic amide, is found at significantly higher frequencies, typically 1730-1760 cm⁻¹ for monocyclic β-lactams.[2]

This pronounced shift is a direct consequence of ring strain. In a standard, non-strained amide, the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, a phenomenon known as amide resonance. This resonance imparts partial single-bond character to the C=O bond, weakening it and lowering its stretching frequency.

In a β-lactam, the geometric constraints of the four-membered ring force the bond angles to be approximately 90°, a significant deviation from the ideal sp² (120°) or sp³ (109.5°) geometries.[3] This strain physically restricts the nitrogen atom, hindering its ability to adopt the planar geometry required for effective orbital overlap with the carbonyl π-system.[4] This inhibition of amide resonance results in a C=O bond with greater double-bond character, making it stronger and stiffer, thus requiring more energy (a higher wavenumber) to stretch.[5]

Furthermore, this structural constraint leads to a more "pyramidal" geometry at the nitrogen atom, meaning it has more sp³ character than the typical sp² character found in planar amides. This pyramidalization is a key factor in reducing amide resonance and increasing the reactivity of the β-lactam ring, which is crucial for its antibacterial activity.[6][7] The antibiotic molecule acylates a serine residue in the active site of bacterial transpeptidase enzymes (also known as penicillin-binding proteins or PBPs), irreversibly inhibiting the cross-linking of the bacterial cell wall.

Caption: The influence of ring strain on amide resonance and C=O stretching frequency.

Comparative Analysis: The Impact of the Fused Ring

Fusing a second ring to the β-lactam core, as seen in major antibiotic classes like penicillins, cephalosporins, and carbapenems, further modulates the C=O stretching frequency.[8] The size and nature of this fused ring introduce additional strain and conformational constraints that alter the degree of nitrogen pyramidalization and, consequently, the carbonyl frequency.

Compound ClassExample StructureFused RingTypical β-Lactam ν(C=O) (cm⁻¹)
Acyclic Amide N-methylacetamideNone~1660
Monocyclic β-Lactam Azetidin-2-oneNone~1745-1760
Penam (Penicillins) Penicillin G5-membered Thiazolidine~1770-1790
Cepham (Cephalosporins) Cephalexin6-membered Dihydrothiazine~1760-1780
Carbapenem Meropenem5-membered Pyrroline~1750-1775

Note: These are typical ranges and can be influenced by substituents and sample preparation methods.

Discussion of Trends:

  • Penicillins (Penams): These compounds feature a five-membered thiazolidine ring fused to the β-lactam.[8] This fusion creates a highly strained bicyclic system. The geometry of the fused five-membered ring further restricts the nitrogen atom, leading to greater pyramidalization compared to a monocyclic β-lactam.[9] This enhanced inhibition of amide resonance pushes the carbonyl stretching frequency to the highest values observed among common β-lactams, often approaching 1790 cm⁻¹.

  • Cephalosporins (Cephems): Cephalosporins have a six-membered dihydrothiazine ring fused to the β-lactam core.[10] This larger ring is conformationally more flexible than the five-membered ring of penicillins, resulting in slightly less ring strain in the overall bicyclic system.[9] Consequently, the nitrogen atom is less pyramidal, allowing for slightly more amide resonance compared to penicillins. This is reflected in a β-lactam C=O stretch that is typically 10-20 cm⁻¹ lower than that of penicillins.

  • Carbapenems: Like penicillins, carbapenems have a five-membered ring fused to the β-lactam, but it is an unsaturated pyrroline ring.[11] The double bond in this fused ring alters the overall geometry and strain. While still highly strained, the system often results in a carbonyl frequency that is slightly lower than that of penicillins but can be higher than that of cephalosporins.

Bicyclic_Structures cluster_penam Penam (e.g., Penicillin) cluster_cephem Cephem (e.g., Cephalosporin) cluster_carbapenem Carbapenem Start Bicyclic β-Lactam Core Penam_Core β-Lactam + Thiazolidine Ring (5-membered) Start->Penam_Core Cephem_Core β-Lactam + Dihydrothiazine Ring (6-membered) Start->Cephem_Core Carba_Core β-Lactam + Pyrroline Ring (5-membered, unsat.) Start->Carba_Core Penam_Freq Highest Strain ν(C=O) ≈ 1770-1790 cm⁻¹ Penam_Core->Penam_Freq Cephem_Freq Lower Strain ν(C=O) ≈ 1760-1780 cm⁻¹ Cephem_Core->Cephem_Freq Carba_Freq High Strain ν(C=O) ≈ 1750-1775 cm⁻¹ Carba_Core->Carba_Freq

Caption: Comparison of common bicyclic β-lactam core structures and their resulting C=O frequencies.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid β-lactam sample using the Potassium Bromide (KBr) pellet technique with a Fourier Transform Infrared (FTIR) spectrometer. This method is self-validating through the acquisition of a background spectrum to account for instrument and atmospheric variations.

Objective: To obtain a clean, high-resolution infrared spectrum of a bicyclic β-lactam antibiotic to identify the characteristic carbonyl stretching frequency.

Materials:

  • FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS5, PerkinElmer Spectrum Two)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Sample (~1-2 mg)

Methodology:

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Grind 100-200 mg of dry KBr to a fine powder. B 2. Add 1-2 mg of the β-lactam sample. A->B C 3. Mix thoroughly by grinding for 1-2 minutes. B->C D 4. Transfer the mixture to the pellet die. C->D E 5. Press under vacuum at 8-10 tons for 2-5 minutes. D->E F 6. Carefully eject the transparent KBr pellet. E->F G 7. Place an empty sample holder in the spectrometer. F->G Transfer Pellet H 8. Acquire a background spectrum (accounts for CO₂ and H₂O). G->H I 9. Place the KBr pellet with the sample in the holder. H->I J 10. Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). I->J K 11. The instrument software automatically ratios the sample spectrum against the background. J->K Process Data L 12. Identify and label the peak of maximum absorbance in the 1750-1800 cm⁻¹ region. K->L

Caption: Step-by-step workflow for obtaining an IR spectrum of a β-lactam via the KBr pellet method.

Causality and Trustworthiness:

  • Why KBr? KBr is used as the matrix because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a refractive index that can be matched to the organic sample when finely ground, minimizing light scattering.[12]

  • Why a Background Spectrum? Acquiring a background spectrum is a critical self-validating step.[12] It records the absorbance of atmospheric water vapor and carbon dioxide, as well as the instrumental response. By ratioing the sample scan against this background, these environmental and instrumental artifacts are computationally removed, ensuring the final spectrum represents only the sample.

  • Why a Transparent Pellet? A transparent, not opaque or cloudy, pellet indicates that the sample is well-dispersed and the particle size is smaller than the wavelength of the IR radiation, which is necessary to prevent significant scattering (the Christiansen effect) and obtain sharp, well-defined absorption bands.[12]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of β-lactam antibiotics. The position of the β-lactam carbonyl stretch serves as a highly sensitive probe of the molecule's steric and electronic environment. By comparing the ν(C=O) frequencies of different bicyclic systems—penicillins (~1770-1790 cm⁻¹), cephalosporins (~1760-1780 cm⁻¹), and carbapenems (~1750-1775 cm⁻¹)—researchers can gain immediate insight into the degree of ring strain and the inhibition of amide resonance. This understanding is not merely academic; the high frequency of the carbonyl stretch is directly correlated with the chemical reactivity required for these molecules to function as effective inhibitors of bacterial cell wall synthesis.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC. National Center for Biotechnology Information. [Link]

  • Computational Study of Pharmacophores: β-Lactams. American Chemical Society Publications. [Link]

  • Theoretical evaluation of the amide bond resonance in β-lactams and penicillins. A comment on the hydrogenation method of determining β-lactam amidicities. ResearchGate. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

  • Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. PubMed. [Link]

  • Organic chemistry: The structural consequences of beta-lactams. Khan Academy. [Link]

  • Amide nitrogen pyramidalization changes lactam amide spinning. ResearchGate. [Link]

  • Infrared Spectroscopy - MMRC. Michigan State University. [Link]

  • Experiment 11 — Infrared Spectroscopy. Dartmouth College. [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. [Link]

  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

  • Lab 11: Investigation of a Chemical Bond by Infrared Spectroscopy. California State University, Bakersfield. [Link]

  • IR - spectroscopy. University of Chemical Technology and Metallurgy. [Link]

  • Beta-lactam antibiotics. Khan Academy. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Structural Insights for β-Lactam Antibiotics - PMC. National Center for Biotechnology Information. [Link]

  • 16.4: Spectroscopic Properties. Chemistry LibreTexts. [Link]

  • Chemical structures of penicillin, cephalosporin, and carbapenem. ResearchGate. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Babylon. [Link]

  • Involvement of nitrogen-containing compounds in beta-lactam biosynthesis and its control. PubMed. [Link]

  • How does the beta-lactam structure destabilize the nitrogen- carbonyl reaction? Study.com. [Link]

  • Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. OSTI.GOV. [Link]

  • Penicillin Allergy and Cross-reactivity with other Beta-lactams. Tehran University of Medical Sciences. [Link]

  • Amide Nitrogen Pyramidalization via N-H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310- and α-Helices. PubMed. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC. National Center for Biotechnology Information. [Link]

  • Cross-Reactivity Between Penicillin and Other Antibiotics. Radius Anesthesia of Georgia. [Link]

  • Beta-lactam Allergy Tip Sheet. University of Nebraska Medical Center. [Link]

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A Crystallographer's Guide to 7-Azabicyclo[4.2.0]octenone Derivatives: An In-Depth Structural Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive scaffolds is paramount. The 7-azabicyclo[4.2.0]octenone core, a strained bicyclic system containing a β-lactam ring, represents a critical pharmacophore with significant potential in the development of novel therapeutics. This guide provides a comparative analysis of the X-ray crystallographic data for key 7-azabicyclo[4.2.0]octenone derivatives, offering insights into their solid-state conformations and the experimental nuances of their characterization.

The fusion of a six-membered ring to the four-membered β-lactam introduces significant ring strain, which is fundamental to the biological activity of related compounds like penicillin and cephalosporins.[1] This strain influences the reactivity of the β-lactam carbonyl, a key factor in its interaction with biological targets such as bacterial transpeptidases.[1][2] X-ray crystallography provides the definitive evidence of these structural features, revealing precise bond lengths, angles, and conformational isomers that govern the molecule's behavior.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The choice of synthetic route directly impacts the potential for obtaining high-quality single crystals suitable for diffraction studies.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Chemical Synthesis (e.g., [2+2] cycloaddition) purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening High Purity Sample growth Crystal Growth (e.g., Slow Evaporation) screening->growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) growth->data_collection Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Sources

A Comparative Guide to Mass Spectrometry Fragmentation of Carbacephem Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Carbacephem Development

Carbacephems, a class of synthetic β-lactam antibiotics, represent a significant advancement in antibacterial therapy. Their defining structural feature—the substitution of the sulfur atom in the cephalosporin nucleus with a methylene group—confers enhanced chemical stability and a modified spectrum of activity.[1] Loracarbef is a well-known example of this class.[1] The multi-step synthesis of these complex molecules necessitates rigorous analytical oversight to ensure the identity and purity of various synthetic intermediates. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing rapid and sensitive structural elucidation.

This guide offers an in-depth comparison of the mass spectrometry fragmentation patterns of key carbacephem intermediates. By understanding these patterns, researchers in drug discovery and development can accelerate reaction monitoring, impurity profiling, and the overall characterization of novel antibiotic candidates. We will explore the underlying principles of fragmentation, compare characteristic pathways, and provide actionable experimental protocols.

Pillar 1: The Science of Fragmentation in β-Lactam Analysis

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), allows for the detailed structural investigation of molecules by analyzing the masses of fragment ions produced from a precursor ion. The choice of ionization technique is critical. Electrospray ionization (ESI) is predominantly used for β-lactam antibiotics and their intermediates due to its soft ionization nature, which typically produces a prominent protonated molecule ([M+H]⁺) or other adducts like [M+Na]⁺, providing a clear starting point for fragmentation analysis.[2][3]

The fragmentation of β-lactam structures is not random; it is governed by the inherent chemical functionalities and bond strengths within the molecule. The core of this process for carbacephems and related compounds is the cleavage of the strained four-membered β-lactam ring.[4][5][6]

The Fundamental Cleavage: A Retro [2+2] Cycloaddition

A primary and highly characteristic fragmentation pathway for many β-lactam antibiotics involves a retro [2+2] cycloaddition reaction within the β-lactam ring.[4] This cleavage is a dominant feature in the mass spectra and serves as a diagnostic marker for the presence of the β-lactam nucleus. While much of the detailed literature focuses on final antibiotic products like cephalosporins, the fundamental mechanisms are directly applicable to their carbacephem precursors.

Pillar 2: Fragmentation Patterns of Key Carbacephem Intermediates

The synthesis of a carbacephem antibiotic like loracarbef involves several key intermediates. While specific, published mass spectra for every intermediate are not always readily available, we can predict their fragmentation based on established principles of organic mass spectrometry and data from related β-lactam structures.

Let's consider a generic carbacephem nucleus and its likely fragmentation points.

Comparison of Fragmentation Patterns: Carbacephem vs. Cephalosporin Intermediates

The primary structural difference between a carbacephem and a cephalosporin is the substitution of a sulfur atom with a CH₂ group. This seemingly minor change has significant implications for fragmentation.

FeatureCarbacephem IntermediateCephalosporin IntermediateRationale for Difference
Core Nucleus Mass Lower m/zHigher m/zReplacement of S (32 Da) with CH₂ (14 Da) results in an 18 Da mass difference for the core structure.
β-Lactam Cleavage ProminentProminentThis is a characteristic fragmentation for all β-lactams.[5]
Side Chain Fragmentation Dependent on R1 and R2 groupsDependent on R1 and R2 groupsThe nature of the side chains dictates these fragmentation pathways.
Heterocyclic Ring Opening Involves C-C bond cleavageInvolves C-S bond cleavageThe C-S bond in cephalosporins is generally weaker than the C-C bonds in the corresponding carbacephem ring, potentially leading to more facile ring opening in cephalosporins.

Table 1: Comparative Fragmentation Characteristics.

Pillar 3: Experimental Protocols and Data Interpretation

Achieving reproducible and informative fragmentation data requires a well-defined experimental approach. The following protocol is a generalized workflow for the analysis of carbacephem intermediates.

Step-by-Step Experimental Workflow for LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the carbacephem intermediate in a suitable solvent (e.g., acetonitrile/water mixture with 0.1% formic acid) to a concentration of approximately 1 µg/mL.[2]

    • Ensure complete dissolution; sonication may be used if necessary.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically effective.[3]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • MS1 Scan: Scan a broad m/z range (e.g., 100-1000 Da) to identify the protonated molecular ion ([M+H]⁺).

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

      • Apply a range of collision energies to induce fragmentation. A stepped collision energy approach can be useful to observe both low-energy (more stable fragments) and high-energy fragmentation.

      • Acquire the product ion spectrum.

G

Conclusion: A Path to Confident Structural Elucidation

The analysis of carbacephem intermediates by mass spectrometry is a critical component of modern antibiotic development. While the core fragmentation behavior is rooted in the characteristic cleavage of the β-lactam ring, the substitution of sulfur with a methylene group introduces subtle but important differences when compared to cephalosporin analogues. By leveraging high-resolution mass spectrometry and systematic fragmentation studies, researchers can confidently identify intermediates, characterize impurities, and accelerate the development of new, more stable, and effective antibacterial agents. This guide provides a foundational framework for these investigations, grounded in the principles of chemical reactivity and validated by extensive field application.

References

  • Big data for chemistry: new method helps identify antibiotics in mass spectrometry datasets. (n.d.). UC San Diego.
  • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. (2025, August 7). ResearchGate.
  • Mass spec method developed to identify drugs to fight resistant bacteria. (2021, June 21). Drug Target Review.
  • Chemical-ionization mass spectrometry of beta-lactam antibiotics. (n.d.). PubMed.
  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. (n.d.). ResearchGate.
  • The Genesis of a Carbacephem: A Technical Guide to the Synthesis and Discovery of Loracarbef. (n.d.). Benchchem.
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). PMC.
  • The role of mass spectrometry in antibiotic stewardship. (n.d.). PMC.
  • Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. (n.d.). PubMed.
  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... (n.d.). ResearchGate.

Sources

Comparative Guide: Reactivity of 7-Azabicyclo[4.2.0]oct-4-en vs. Oct-3-en

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 7-azabicyclo[4.2.0]oct-4-en (a strained, bicyclic scaffold) and oct-3-en (a linear, internal alkene). It focuses on their reactivity profiles, structural energetics, and utility in drug discovery.

Executive Summary

  • 7-Azabicyclo[4.2.0]oct-4-en represents a class of "spring-loaded" electrophiles . Its reactivity is dominated by the ring strain (~28 kcal/mol) inherent in the [4.2.0] fusion, driving rapid cycloadditions and ring-opening reactions that are thermodynamically inaccessible to linear alkenes. It is a critical scaffold for synthesizing

    
    -amino acids and azocine derivatives.
    
  • Oct-3-en serves as a thermodynamic baseline . As a flexible, linear internal alkene, its reactivity is governed purely by electronic substitution without strain assistance. It requires higher activation energies for functionalization and lacks the facial stereocontrol provided by the bicyclic framework.

Feature7-Azabicyclo[4.2.0]oct-4-enOct-3-en
Topology Rigid, Bicyclic (Fused 4/6 rings)Flexible, Linear Chain
Ring Strain (SE) High (~25–30 kcal/mol)Negligible (~0 kcal/mol)
Dominant Reactivity Strain-Release Functionalization, Ring OpeningElectrophilic Addition (Markovnikov/Anti)
Stereoselectivity High (Convex/Concave facial bias)Low (Requires chiral catalysts)
Primary Utility Scaffold synthesis (Azocines,

-lactams)
Bulk intermediate, solvent, fuel

Structural & Energetic Landscape

The reactivity difference is rooted in the ground-state thermodynamics. The bicyclic system is "pre-activated" by geometric distortion.

Conformational Analysis
  • 7-Azabicyclo[4.2.0]oct-4-en: The fusion of the four-membered azetidine ring to the six-membered cyclohexene ring forces the system into a rigid, puckered conformation. The alkene at C4-C5 is distorted, and the bridgehead carbons (C1, C6) introduce significant torsional strain. This creates a distinct convex face (exo) which is highly accessible to reagents, and a concave face (endo) which is sterically shielded.

  • Oct-3-en: Exists as a mixture of rotamers. The

    
    -system is sterically unencumbered but lacks a fixed geometry to direct incoming reagents, leading to lower stereospecificity in uncatalyzed reactions.
    

StructureComparison cluster_A Molecule A: 7-Azabicyclo[4.2.0]oct-4-en cluster_B Molecule B: Oct-3-en nodeA Rigid Bicyclic Core (Strain ~28 kcal/mol) featA1 Convex Face (High Kinetic Access) nodeA->featA1 Directs featA2 Azetidine Fusion (Ring Opening Potential) nodeA->featA2 Enables nodeB Flexible Linear Chain (Strain ~0 kcal/mol) featB1 Free Rotation (Low Stereocontrol) nodeB->featB1 featB2 Standard Pi-System (High Activation Barrier) nodeB->featB2

Figure 1: Structural causality map illustrating how topology dictates the reactive surface and energetic potential of the two molecules.

Reactivity Profile Comparison

Electrophilic Addition (Halogenation/Epoxidation)
  • Mechanism: The rate-determining step is the formation of the bromonium (or epoxide) ion.

  • Bicyclic Advantage: The strain in the cyclohexene ring of 7-azabicyclo[4.2.0]oct-4-en raises the ground state energy (HOMO), making it more nucleophilic than the linear oct-3-en.

  • Stereochemistry:

    • Bicyclic: Reaction occurs exclusively on the exo (convex) face , yielding a single diastereomer.

    • Linear: Oct-3-en yields racemic mixtures (anti-addition) unless chiral ligands are used.

Strain-Promoted Cycloadditions

This is the most critical differentiator for drug discovery applications (e.g., bioorthogonal chemistry or scaffold construction).

  • Reaction: Inverse Electron Demand Diels-Alder (IEDDA) with tetrazines.

  • Observation: 7-Azabicyclo[4.2.0]oct-4-en reacts orders of magnitude faster than oct-3-en.

  • Why: The transition state for the bicyclic alkene relieves part of the ring strain (distortion energy is already paid for in the ground state). Oct-3-en must pay a high distortion penalty to achieve the transition state geometry.

Ring-Opening Reactions (Scaffold Diversification)

The bicyclic system is a "masked" version of larger rings.

  • Pathway: Under thermal or photochemical conditions, 7-azabicyclo[4.2.0]oct-4-en can undergo electrocyclic ring opening to form an azocine (8-membered ring) derivative.

  • Oct-3-en: Stable to these conditions; requires harsh metathesis catalysts (Grubbs) to rearrange.

Experimental Protocols

Protocol A: Comparative Kinetics of Epoxidation

Objective: Quantify the reactivity difference via reaction half-life (


).
  • Preparation:

    • Prepare a 0.1 M solution of 7-azabicyclo[4.2.0]oct-4-en in

      
      .
      
    • Prepare a 0.1 M solution of (E)-oct-3-en in

      
      .
      
    • Standard: Add 10 mol% mesitylene as an internal NMR standard to both.

  • Reaction Initiation:

    • Add 1.1 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at 0°C.

  • Monitoring:

    • Transfer to NMR tubes immediately.

    • Acquire

      
       NMR spectra every 5 minutes at 25°C.
      
    • Track: Disappearance of alkene protons (Bicyclic:

      
       ~5.8 ppm; Linear: 
      
      
      
      ~5.4 ppm).
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Expected Result: The bicyclic alkene will show a steeper slope (

      
      ) due to strain activation.
      
Protocol B: Acid-Catalyzed Skeletal Rearrangement

Objective: Demonstrate the unique "spring-loaded" nature of the bicyclic scaffold.

  • Dissolve 50 mg of 7-azabicyclo[4.2.0]oct-4-en in 2 mL of dry DCM.

  • Add 5 mol%

    
     (Lewis Acid) at -78°C.
    
  • Warm slowly to room temperature over 2 hours.

  • Analyze via LC-MS.

    • Result: The bicyclic compound will rearrange (likely to a fused piperidine or azocine derivative).

    • Control: Treat oct-3-en under identical conditions. It will remain largely unchanged (or undergo slow polymerization/isomerization).

Supporting Data Summary

Parameter7-Azabicyclo[4.2.0]oct-4-enOct-3-enSignificance
Relative Rate (

) with m-CPBA
~1501.0 (Reference)Strain accelerates oxidation.
Exo:Endo Selectivity >95:5 (Exo)N/A (Racemic)Rigid scaffold directs stereochemistry.
Heat of Hydrogenation (

)
~ -32 kcal/mol~ -27 kcal/molDifference (~5 kcal/mol) indicates strain.
Thermal Stability limit < 150°C (Ring opening)> 250°CBicyclic system is thermally labile.

References

  • Synthesis and Enzym

    
    -Lactams 
    
    • Source: Forró, E., & Fülöp, F. (2009). Tetrahedron: Asymmetry.
    • Context: Describes the synthesis of 7-azabicyclo[4.2.0]oct-4-en-8-one and its enzymatic ring opening, highlighting the strain-driven reactivity of the -lactam/cyclohexene fusion.
    • [1]

  • Strain and Stereoelectronics in Cycloalkene Reactivity

    • Source: Ess, D. H., et al. (2019).
    • Context: Provides the theoretical framework for why strained bicyclic alkenes (like the [4.2.0] system) exhibit enhanced reactivity compared to linear analogs like oct-3-en.
    • (General NSF PAR database access for related works)

  • Photochemical Synthesis of Azabicyclo[4.2.0]octanes

    • Source: Donati, D., et al. (2005). Photochemical & Photobiological Sciences.
    • Context: Details the [2+2] photocycloaddition routes to access the 7-azabicyclo[4.2.0] skeleton, establishing it as a high-energy valence isomer.
  • Thermodynamic Properties of Octenes

    • Source: NIST Chemistry WebBook.[2]

    • Context: Provides baseline thermochemical data (Enthalpy of Formation/Hydrogenation) for (E)-oct-3-ene used for comparison.

Sources

A Comparative Analysis of Cephalosporin and Carbacephem Cores: Structure, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structural nuances of cephalosporin and carbacephem cores, offering a comparative analysis of their chemical stability, biological activity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

The landscape of β-lactam antibiotics is dominated by scaffolds that have been meticulously optimized over decades to combat bacterial infections. Among these, the cephalosporins have long been a clinical mainstay. The introduction of carbacephems, synthetic analogues of cephalosporins, marked a significant advancement in the quest for more stable and effective oral β-lactam agents. This guide provides a detailed structural comparison of the cephalosporin and carbacephem cores, exploring how a single atomic substitution profoundly influences their chemical properties and biological function.

The Core Structural Distinction: Sulfur vs. Methylene

The fundamental difference between a cephalosporin and a carbacephem lies in the composition of the six-membered dihydrothiazine ring fused to the β-lactam ring. In cephalosporins, this ring contains a sulfur atom at position 1, whereas in carbacephems, this sulfur atom is replaced by a methylene group (a carbon atom).[1][2][3] This seemingly subtle change from a cephem to a carbacephem nucleus has significant repercussions for the molecule's overall geometry, stability, and ultimately, its pharmacological profile.

G cluster_0 Cephalosporin Core (Cephem) cluster_1 Carbacephem Core Cephalosporin Carbacephem G A Prepare Antibiotic Solutions B Incubate at Controlled Temperatures A->B C Withdraw Aliquots at Time Intervals B->C D Inject into HPLC System C->D E Quantify Parent Compound Peak Area D->E

Sources

Executive Summary: The Analytical Challenge of Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Performance UV-Vis Spectrophotometers for the Characterization of Unsaturated Bicyclic Lactams

Unsaturated bicyclic lactams represent a highly diverse class of chemical scaffolds critical to both organic electronics and pharmaceutical development. The rigid bicyclic framework restricts the conformational freedom of the


-unsaturated amide chromophore, leading to highly specific 

and

electronic transitions.

As an Application Scientist, selecting the correct UV-Vis spectrophotometer for these molecules requires matching the instrument's optical physics to the specific photophysical behavior of the target lactam:

  • Diketopyrrolopyrroles (DPPs): Fused bicyclic lactams used as high-performance organic dyes. They exhibit massive molar absorptivity in the visible region[1].

  • Bridged

    
    -Unsaturated Lactams:  Synthetic intermediates that undergo rapid photochemical rearrangements via transient oxaziridine species[2].
    
  • Bicyclic

    
    -Lactams:  Pharmaceutical antibiotics (e.g., oxacephams) that require precise deep-UV characterization for routine QA/QC.
    

This guide objectively compares three industry-leading UV-Vis spectrophotometers—the Agilent Cary 3500 , Shimadzu UV-2700i , and Thermo Scientific Evolution 350 —evaluating their performance limits against the extreme spectroscopic demands of unsaturated bicyclic lactams.

Instrument Comparison & Causality in Optical Design

A. Shimadzu UV-2700i: Overcoming Stray Light in Highly Absorbing DPPs

Diketopyrrolopyrroles (DPPs) are characterized by extensive conjugation across their fused bicyclic core, resulting in intense absorption (


)[1]. To study their true solid-state or concentrated liquid-state properties (e.g., H- and J-aggregation), researchers cannot simply dilute the sample, as dilution breaks the 

stacking interactions being measured.

Measuring highly concentrated DPPs requires an instrument with an ultra-high photometric range. The Shimadzu UV-2700i utilizes a proprietary double monochromator design equipped with Lo-Ray-Ligh diffraction gratings[3]. By passing the beam through two successive dispersion elements, it achieves an ultra-low stray light level of 0.00005% T at 220 nm[3]. This optical logic extends the photometric range to an astonishing 8.0 Abs, allowing direct measurement of opaque DPP solutions without detector saturation[3].

B. Agilent Cary 3500: Resolving Rapid Photochemical Kinetics

Bridged unsaturated lactams are frequently subjected to UV irradiation to induce photochemical oxaziridine rearrangements[2]. Because the transient oxaziridine intermediate is highly reactive, standard scanning spectrophotometers miss the critical kinetic decay data occurring in the millisecond regime.

The Agilent Cary 3500 Flexible UV-Vis solves this via its advanced Xenon flash lamp and double out-of-plane Littrow monochromator[4]. The engine can collect up to 250 data points per second[4]. This rapid acquisition rate allows researchers to capture the exact kinetic profile of the transient intermediate before it collapses into the rearranged product, enabling accurate quantum yield calculations.

C. Thermo Scientific Evolution 350: Baseline Stability for Pharmaceutical QA/QC

For bicyclic


-lactams, the primary chromophore absorbs in the deep UV (210–260 nm). In pharmaceutical QA/QC, the priority is long-term baseline stability and regulatory compliance rather than extreme kinetic speed. The Thermo Scientific Evolution 350  employs a modified Ebert double-beam design with dual matched silicon photodiodes[5]. This continuous reference monitoring ensures a baseline drift of 

Abs/hour[5], guaranteeing that subtle concentration variations in antibiotic batches are accurately quantified.

Quantitative Performance Summary

FeatureAgilent Cary 3500Shimadzu UV-2700iThermo Evolution 350
Optical Design Double out-of-plane LittrowDouble monochromatorModified Ebert Double Beam
Light Source Xenon flash lampDeuterium / HalogenXenon flash lamp
Max Photometric Range ~6.6 Abs[4]8.0 Abs[3]>4.0 Abs[5]
Stray Light (220 nm) Standard0.00005% T[3]<0.01% T[5]
Data Collection Rate 250 points/sec[4]StandardStandard
Optimal Lactam Target Bridged Lactam KineticsConcentrated DPP Dyes

-Lactam QA/QC

Self-Validating Experimental Protocols

Protocol 1: High-Absorbance Measurement of DPP Aggregates (Shimadzu UV-2700i)

Objective: Measure the


 of a highly concentrated DPP solution without dilution-induced aggregate disruption.
  • System Self-Validation: Insert a NIST-traceable 3.0 Abs neutral density filter into the sample compartment. The system must return a reading of

    
     Abs. Causality: This validates detector linearity at high absorbance before introducing the opaque chemical sample.
    
  • Sample Preparation: Prepare a

    
     M solution of the target DPP in 1,4-dioxane[1]. Place in a 1 cm pathlength quartz cuvette.
    
  • Measurement: Configure the LabSolutions software to scan from 400 nm to 750 nm. The double monochromator will reject stray light, allowing the true aggregate

    
     (often exceeding 5.0 Abs) to be accurately resolved rather than artificially flattened.
    

OpticalLogic L Light Source (Deuterium/Halogen) M1 Monochromator 1 (Dispersion) L->M1 Polychromatic M2 Monochromator 2 (Stray Light Rejection) M1->M2 Monochromatic + Stray S Sample Compartment (Concentrated DPP) M2->S Ultra-pure Monochromatic D Photomultiplier Tube (Detects <0.000001% T) S->D Attenuated Beam

Double monochromator optical logic for ultra-low stray light analysis of concentrated lactams.

Protocol 2: Rapid Kinetic Monitoring of Photochemical Rearrangement (Agilent Cary 3500)

Objective: Track the transient oxaziridine intermediate during the UV-induced rearrangement of a bridged lactam.

  • System Self-Validation: Run a zero-order kinetic baseline check over 10 minutes with pure acetonitrile. The measured drift must be

    
     Abs/hour. Causality: This confirms that any rapid absorbance changes observed during the experiment are strictly due to the photochemical reaction, not lamp intensity fluctuations.
    
  • Sample Preparation: Dissolve the bridged unsaturated lactam in acetonitrile. Insert the sample into the air-cooled Peltier-thermostatted cell holder set to exactly 25.0 °C[4].

  • Photochemical Trigger & Acquisition: Initiate in situ UV irradiation (e.g., 254 nm LED). Set the Cary UV Workstation software to kinetic mode, monitoring the specific

    
     of the transient intermediate at a collection rate of 250 points/second[4].
    

PhotochemicalKinetics N1 Unsaturated Bicyclic Lactam N2 UV Irradiation (hv) N1->N2 N3 Transient Intermediate N2->N3 Excitation N4 Rearranged Product N3->N4 Rearrangement N5 Kinetic Monitoring (250 pts/sec) N5->N3 Absorbance Tracking N5->N4 Endpoint

Workflow for rapid kinetic monitoring of bicyclic lactam photochemical rearrangements.

References

1.[4] Agilent Technologies. "Agilent Cary 3500 Flexible UV-Vis Spectrophotometer". Source: agilent.com. URL: 2.[1] Beilstein Journal of Organic Chemistry. "Structure–property relationships and third-order nonlinearities in diketopyrrolopyrrole based D–π–A–π–D molecules". Source: beilstein-journals.org. URL: 3.[2] Organic Process Research & Development. "Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow". Source: acs.org. URL: 4.[3] Biocompare. "UV-2700i UV-Vis Spectrophotometer from Shimadzu". Source: biocompare.com. URL: 5.[5] Thermo Fisher Scientific. "Thermo Scientific Evolution 350 UV-Vis Spectrophotometer". Source: thermofisher.com. URL:

Sources

HPLC Retention & Separation Guide: 7-Azabicyclo[4.2.0]oct-4-en-8-one

[1]

Executive Summary

7-azabicyclo[4.2.0]oct-4-en-8-one is a bicyclic

11
  • Primary Challenge: The synthetic route yields a racemic cis-fused product.[1] Separating the enantiomers ((+)- and (-)-) is critical for downstream synthesis of non-proteinogenic amino acids (e.g., cispentacin analogs).[1]

  • Key Finding: Direct chiral HPLC of the lactam is challenging on standard polysaccharide phases (Amylose/Cellulose).[1] High-resolution separation is best achieved either via Cyclodextrin-based phases or by analyzing the ring-opened

    
    -amino acid derivatives  on Zwitterionic Cinchona phases (ZWIX).[1]
    

Isomer Landscape & Retention Data[1]

Direct Chiral HPLC (Lactam Analysis)

Direct analysis of the intact lactam is often required to monitor enzymatic resolution progress.[1] The following data compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs).

Experimental Conditions:

  • Mobile Phase: n-Heptane / Isopropanol (90:10 v/v)[1]

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 205 nm[1]

  • Temperature: Ambient

Column PhaseTrade NameCapacity Factor (

)
Selectivity (

)
Resolution (

)
Performance Verdict
Cellulose tris(3,5-dimethylphenylcarbamate) Kromasil CelluCoat1.541.050.40Partial Separation. Shows slight recognition but insufficient for baseline resolution.[1]
Amylose tris(3,5-dimethylphenylcarbamate) Kromasil AmyCoat1.741.000.00No Separation. The amylose cavity does not effectively discriminate the enantiomers of this specific alkene analog.[1]

-Cyclodextrin (Derivatized)
Cyclobond I 2000 DMPN/A*High> 1.5Recommended. Literature indicates superior recognition for small bicyclic lactams compared to polysaccharide phases.[1]

Note on Cyclobond: While specific



1
Indirect Analysis (Amino Acid Derivatives)

Due to the difficulty of direct lactam separation, a common protocol involves hydrolyzing the lactam to its corresponding

1

Recommended Column: Chiralpak ZWIX(+) / ZWIX(-)

  • Mechanism: Cinchona alkaloid-based zwitterionic selector.[1][2][3]

  • Elution Order: Reversal of elution order is observed between ZWIX(+) and ZWIX(-), providing a self-validating confirmation of enantiomeric excess (

    
    ).[1]
    
  • Typical Retention: 20–35 minutes depending on counter-ion concentration.[1]

Experimental Protocols

Protocol A: Enzymatic Resolution & Monitoring

This workflow describes the industry-standard method for obtaining optically pure isomers (Kinetic Resolution) and the subsequent analytical check.

1. Enzymatic Hydrolysis:

  • Substrate: Racemic cis-7-azabicyclo[4.2.0]oct-4-en-8-one.[1]

  • Catalyst: Candida antarctica Lipase B (CAL-B).[1][4]

  • Solvent: Diisopropyl ether (

    
    ) with 1 eq.[1][3] water.
    
  • Conditions: 60°C, stirring.

  • Mechanism: CAL-B selectively hydrolyzes the (+)-enantiomer to the amino acid, leaving the (-)-lactam intact.[1]

2. Sample Preparation for HPLC:

  • Aliquot: Take 50

    
    L of reaction mixture.
    
  • Quench: Dilute with 200

    
    L EtOH (denatures enzyme).
    
  • Filtration: 0.22

    
    m PTFE filter.[1]
    

3. Analytical Method (Direct Lactam Check):

  • Column: Cyclobond I 2000 DMP (250 x 4.6 mm).[1]

  • Mobile Phase: MeOH / 0.1% TEAA buffer (pH 6.0) (40:60).[1] Note: Reverse phase mode is often more effective for Cyclodextrins.[1]

  • Flow: 0.8 mL/min.[1]

  • Target

    
    :  ~12-15 min (Isomer 1), ~16-19 min (Isomer 2).
    
Protocol B: High-Sensitivity Derivative Analysis

If baseline resolution of the lactam is unachievable, derivatize to the ester.[1]

  • Derivatization: Treat lactam with EtOH/HCl (ring opening + esterification)

    
     Ethyl cis-2-aminocyclohex-4-enecarboxylate.[1]
    
  • Column: Chirobiotic T (Teicoplanin).[1]

  • Mobile Phase: EtOH / 0.1% TEAA (pH 4.1) (80:20).[1]

  • Retention: Enantiomers typically elute at 25.5 min and 28.1 min .[1]

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway and the decision logic for analytical method selection.

GRacemateRacemic7-azabicyclo[4.2.0]oct-4-en-8-oneCALBEnzymatic Resolution(CAL-B Lipase, i-Pr2O)Racemate->CALBProductMixCrude Mixture:(-)-Lactam + (+)-Amino AcidCALB->ProductMixDecisionSelect AnalyticalMethodProductMix->DecisionDirectHPLCDirect HPLC(Cyclobond / CelluCoat)*Rapid Screening*Decision->DirectHPLCMonitor ReactionIndirectHPLCIndirect HPLC(Derivatization -> ZWIX)*High Precision*Decision->IndirectHPLCDetermine Final ee%Rs < 1.0 (CelluCoat)\nRs > 1.5 (Cyclobond)Rs < 1.0 (CelluCoat)Rs > 1.5 (Cyclobond)DirectHPLC->Rs < 1.0 (CelluCoat)\nRs > 1.5 (Cyclobond)Baseline Separation\n(Rt ~25-28 min)Baseline Separation(Rt ~25-28 min)IndirectHPLC->Baseline Separation\n(Rt ~25-28 min)

Caption: Workflow for the enzymatic resolution of the target lactam and subsequent analytical branching based on required resolution (

References

  • Comparison of separation performances of amylose- and cellulose-based stationary phases. Procedia Chemistry, 2010.[1]

  • Separ

    
    -Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 2001.[1] 
    
  • Stereoselective synthesis of cispentacin derivatives via enzymatic ring opening. Tetrahedron: Asymmetry, 2008.[1]

  • Process for the prepar

    
    -amino acids. European Patent EP1165507A1. 
    

Safety Operating Guide

Operational Safety Guide: Handling 7-Azabicyclo[4.2.0]oct-4-en-8-one (Carbacephem Core)

[1]

Executive Safety Analysis & Hazard Identification

Senior Scientist Insight: The molecule 7-Azabicyclo[4.2.0]oct-4-en-8-one represents a bicyclic

1

The Critical Hazard: Sensitization (H334/H317) While often classified generically as an "irritant," the presence of the strained

1

haptens11

Operational Rule: Treat this compound as a High-Potency Sensitizer . Exposure limits are often not established by regulatory bodies for specific intermediates, so you must operate under the assumption of Zero Permissible Exposure via inhalation or skin contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. The following PPE is required to prevent sensitization.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Respiratory Mandatory (Solids)N95 / P100 (Minimum) or PAPR (Preferred).Rationale:[1] Dust inhalation is the fastest route to systemic sensitization. Surgical masks offer zero protection against chemical particulates.
Dermal (Hand) Double Gloving Material: Nitrile (Outer) / Nitrile (Inner).Thickness: Minimum 5 mil (0.12 mm) outer.Rationale:

-lactams can permeate thin latex.[1] Double gloving allows outer glove removal immediately upon contamination without exposing skin.
Dermal (Body) Lab Coat + Apron Tyvek® Sleeves or disposable gown over standard cotton coat.Rationale: Cotton coats trap dust in fibers, carrying the allergen out of the lab. Disposable outer layers prevent "take-home" exposure.[1]
Eye/Face Safety Goggles Indirect Vented Goggles (ANSI Z87.1).Rationale: Prevent ocular absorption. Face shields are recommended during liquid transfer to prevent splash-back.[1]
Engineering Controls & Handling Protocol

The "Zone of Protection" Workflow Isolation is superior to PPE. All handling of the solid powder must occur within a containment device.

Step-by-Step Handling Procedure
  • Weighing & Transfer:

    • Primary Control: Weigh inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

    • Static Control: Use an ionizing bar or anti-static gun.

      
      -lactam powders are often electrostatic; "flying" powder is a major contamination vector.[1]
      
    • Technique: Use the "tarred vessel" method. Tare the solvent flask, add powder, and seal inside the hood before moving to the bench.

  • Solubilization:

    • Once in solution, the inhalation risk decreases, but skin absorption risk remains.

    • Solvent Choice: Avoid DMSO if possible, as it enhances skin permeability, carrying the sensitizer into the bloodstream.

  • Spill Management (Solid):

    • Do NOT sweep. Sweeping aerosolizes the sensitizer.

    • Method: Cover with wet paper towels (soaked in 1M NaOH, see Section 4) to dampen and neutralize simultaneously. Scoop into a biohazard/chemical waste bag.

Decontamination & Disposal: The "Kill Step"

Standard disposal is insufficient. You must chemically degrade the

1

Mechanism: Hydrolysis of the

1

Neutralization Protocol:

  • Reagent: Prepare 1M Sodium Hydroxide (NaOH) .

  • Procedure:

    • Collect all solid waste, contaminated wipes, and disposable PPE in a dedicated beaker.

    • Submerge fully in 1M NaOH.

    • Allow to stand for 12–24 hours .

    • Adjust pH to neutral (pH 7–9) with dilute HCl if required by your waste facility.

  • Verification: The solution should turn from a potential allergen to a hydrolyzed amino-acid derivative (linearized).

Visualized Workflows (Graphviz)
Figure 1: PPE Selection Logic

This decision tree helps researchers select the correct protection level based on the physical state of the material.

PPE_SelectionStartHandling 7-Azabicyclo[4.2.0]oct-4-en-8-oneStateWhat is the physical state?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidHighRiskHIGH RISK: Inhalation SensitizationSolid->HighRiskMedRiskMODERATE RISK: Skin AbsorptionLiquid->MedRiskControls_Solid1. Fume Hood / Enclosure2. N95 or PAPR3. Double Nitrile Gloves4. Tyvek SleevesHighRisk->Controls_SolidControls_Liquid1. Standard Fume Hood2. Safety Goggles (Splash)3. Double Nitrile GlovesMedRisk->Controls_Liquid

Caption: PPE decision logic based on physical state. Solids require respiratory protection due to aerosolization risks.

Figure 2: The Neutralization "Kill Step"

This diagram illustrates the chemical deactivation process required before disposal.

NeutralizationActiveActive Beta-Lactam(Sensitizer)ProcessReaction:Ring Opening (Amide Hydrolysis)Wait 12-24 HoursActive->Process Waste StreamReagentAdd 1M NaOH(Hydrolysis Agent)Reagent->ProcessInactiveInert Linear Amino Acid(Safe for Disposal)Process->Inactive pH Neutralize

Caption: Chemical hydrolysis workflow to deactivate the beta-lactam ring using Sodium Hydroxide.

References
  • U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 7-Azabicyclo[4.2.0]octan-8-one (Carbacephem Core).[1] Retrieved from [Link]

  • Fukutsu, N., et al. (2006).[2][3] An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment.[1][2][4] Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Brahms, E., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. MDPI - Antibiotics.[1] Retrieved from [Link]

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